DPLG3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H41FN4O5 |
|---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide |
InChI |
InChI=1S/C37H41FN4O5/c1-37(2,3)47-42-34(44)23-32(40-33(43)21-18-25-10-5-4-6-11-25)36(46)41-31(22-26-16-19-29(38)20-17-26)35(45)39-24-28-14-9-13-27-12-7-8-15-30(27)28/h4-17,19-20,31-32H,18,21-24H2,1-3H3,(H,39,45)(H,40,43)(H,41,46)(H,42,44)/t31-,32-/m0/s1 |
InChI Key |
DDEQIWLWJUDFKG-ACHIHNKUSA-N |
Isomeric SMILES |
CC(C)(C)ONC(=O)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)NCC2=CC=CC3=CC=CC=C32)NC(=O)CCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)ONC(=O)CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NCC2=CC=CC3=CC=CC=C32)NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
DPLG3 Mechanism of Action in T-Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPLG3 is a rationally designed, noncovalent, highly selective inhibitor of the immunoproteasome chymotryptic subunit β5i (also known as LMP7). The immunoproteasome is a specialized form of the proteasome highly expressed in immune cells, including T-cells, and plays a crucial role in processing proteins for antigen presentation and regulating immune cell function.[1] this compound's high selectivity for the β5i subunit over its constitutive counterpart (β5c) makes it a valuable tool for dissecting the specific roles of the immunoproteasome in immune responses and a promising therapeutic candidate for immune-mediated diseases and transplant rejection. This guide provides a detailed overview of the mechanism of action of this compound in T-lymphocytes, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Inhibition of the Immunoproteasome β5i Subunit
The primary mechanism of action of this compound is the competitive inhibition of the chymotrypsin-like activity of the β5i subunit of the immunoproteasome. This targeted inhibition disrupts the normal proteolytic function of the immunoproteasome in T-cells, leading to a cascade of downstream effects that ultimately modulate T-cell activation, proliferation, and effector functions.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound and its functional consequences in T-cells.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for β5i inhibition | 4.5 nM | Isolated human immunoproteasome | [1] |
| Selectivity for β5i vs. β5c | >22,000-fold | Isolated human proteasomes | [2] |
| T-cell Proliferation | Concentration-dependent suppression | Murine CD4+ and CD8+ T-cells | [1][2] |
Effects of this compound on T-Cell Function
Inhibition of the immunoproteasome by this compound profoundly impacts multiple aspects of T-cell biology:
-
Reduced T-Cell Proliferation: this compound suppresses the proliferation of both CD4+ and CD8+ T-cells in a concentration-dependent manner.[1][2] This effect is a direct consequence of disrupting the cellular processes reliant on immunoproteasome activity, which are essential for cell cycle progression.
-
Diminished Effector T-Cell Accumulation: Treatment with this compound leads to a decrease in the accumulation of effector T-cells, which are critical for mediating immune responses.[1]
-
Promotion of T-Cell Exhaustion: A key outcome of this compound treatment is the increased expression of T-cell exhaustion and co-inhibitory markers.[1] T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. Markers of exhaustion include Programmed Cell Death Protein 1 (PD-1), Lymphocyte-activation gene 3 (LAG-3), and T-cell immunoglobulin and mucin-domain containing-3 (TIM-3).
-
Suppression of Cytokine Release: this compound has been shown to suppress the release of pro-inflammatory cytokines from peripheral blood mononuclear cells, which include T-cells.[1]
-
Synergy with CTLA4-Ig: this compound exhibits a synergistic effect with CTLA4-Ig, a fusion protein that blocks T-cell co-stimulation, in promoting long-term allograft acceptance. This suggests that targeting both immunoproteasome activity and co-stimulatory pathways can be a powerful strategy for immunomodulation.[1]
Signaling Pathways Modulated by this compound
The inhibition of the immunoproteasome by this compound impacts intracellular signaling pathways that are crucial for T-cell activation and function. While the complete signaling network is still under investigation, evidence points to the modulation of the Ras-Raf-MEK-ERK pathway.
This compound-Mediated Inhibition of the ERK Signaling Pathway
Studies with other immunoproteasome inhibitors, such as ONX 0914, have demonstrated that their primary mechanism of impairing T-cell activation is through the restraint of the Extracellular signal-regulated kinase (ERK) signaling pathway.[1][3][4][5] Immunoproteasome inhibition leads to a reduction in the sustained phosphorylation of ERK, a key downstream effector of T-cell receptor (TCR) signaling. This effect appears to be specific to the ERK pathway, as other signaling pathways like NF-κB are not directly affected.[3][4][5] The disruption of ERK signaling contributes to the observed decrease in T-cell activation and proliferation.
Caption: this compound inhibits the ERK signaling pathway in T-cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on T-cell function.
In Vitro T-Cell Proliferation Assay
This protocol is used to assess the dose-dependent effect of this compound on T-cell proliferation.
Materials:
-
This compound
-
Murine splenocytes or human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
96-well flat-bottom plates
-
[³H]-thymidine or cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Scintillation counter or flow cytometer
Procedure:
-
Cell Isolation: Isolate splenocytes from mice or PBMCs from human blood using standard density gradient centrifugation.
-
T-Cell Purification (Optional): For more specific results, CD4+ and CD8+ T-cells can be purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash plates with sterile PBS to remove unbound antibody.
-
Cell Seeding: Seed the T-cells (e.g., 1 x 10⁵ cells/well) in the coated 96-well plate in complete RPMI-1640 medium.
-
Treatment: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells. Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.
-
Dye dilution: If using a proliferation dye, stain the cells before seeding according to the manufacturer's protocol. After incubation, harvest the cells and analyze the dye dilution by flow cytometry.
-
Flow Cytometry Analysis of T-Cell Exhaustion Markers
This protocol is used to quantify the expression of exhaustion markers on the surface of T-cells following this compound treatment.
Materials:
-
This compound-treated and control T-cells (from in vitro or in vivo experiments)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
CD4
-
CD8
-
PD-1
-
LAG-3
-
TIM-3
-
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest T-cells and wash them with FACS buffer.
-
Staining: Resuspend the cells in FACS buffer and add the antibody cocktail. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Gate on the CD4+ and CD8+ T-cell populations and analyze the percentage of cells expressing PD-1, LAG-3, and TIM-3.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow to study the effects of this compound on T-cell function.
Caption: Experimental workflow for this compound T-cell studies.
Conclusion
This compound represents a highly selective and potent tool for modulating T-cell function through the specific inhibition of the immunoproteasome β5i subunit. Its mechanism of action involves the suppression of T-cell proliferation and effector function, and the promotion of a T-cell exhaustion phenotype, at least in part, through the restraint of the ERK signaling pathway. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other immunoproteasome inhibitors in a variety of immune-related disorders. Further research is warranted to fully elucidate the intricate molecular details of the signaling pathways affected by this compound and to explore its full therapeutic utility.
References
- 1. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoproteasome acted as immunotherapy ‘coffee companion’ in advanced carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
DPLG3: A Precision Tool for Immunomodulation in Research and Drug Development
An In-depth Technical Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of DPLG3, a highly selective immunoproteasome inhibitor. We will explore its mechanism of action, applications in immunology research, and detailed experimental protocols, presenting a clear pathway for its use in preclinical studies.
Core Concepts: Understanding this compound
This compound is a rationally designed, noncovalent N,C-capped dipeptide that acts as a potent and highly selective inhibitor of the chymotryptic subunit β5i of the immunoproteasome (i-20S).[1] The immunoproteasome is a specialized form of the proteasome predominantly expressed in immune cells like T cells, B cells, and dendritic cells (DCs).[1][2] It plays a crucial role in processing proteins for presentation by major histocompatibility complex (MHC) class I molecules and is involved in the regulation of various immune responses.[2]
Unlike broader proteasome inhibitors that can lead to toxicity by affecting the constitutive proteasome (c-20S) in all cells, this compound's remarkable selectivity for the β5i subunit offers a more targeted approach to immunomodulation.[1][3] This specificity minimizes off-target effects, making it a valuable tool for studying the specific roles of the immunoproteasome in health and disease.[1]
Mechanism of Action: Targeting the Immunoproteasome
This compound exerts its immunomodulatory effects by competitively inhibiting the β5i subunit of the immunoproteasome.[1] This inhibition leads to a cascade of downstream effects on various immune cells:
-
T-Cell Modulation : this compound directly suppresses the proliferation of both CD4+ and CD8+ T cells.[1] Furthermore, it promotes a state of T-cell exhaustion by increasing the expression of co-inhibitory markers such as PD-1, TIM-3, LAG-3, CTLA-4, CD160, and BTLA.[1] This exhausted phenotype is accompanied by a decrease in the production of pro-inflammatory cytokines like IL-2 and IL-17.[1][3]
-
Dendritic Cell (DC) and Mononuclear Cell Regulation : The compound suppresses the activation of DCs and reduces the release of cytokines from peripheral blood mononuclear cells (PBMCs).[1]
-
NF-κB Pathway Inhibition : this compound has been shown to downregulate the protein levels of NF-κB p50 and p65, key transcription factors that regulate inflammation and immune responses.[4]
The following diagram illustrates the proposed signaling pathway affected by this compound:
Figure 1. this compound inhibits the immunoproteasome, preventing IκB degradation and subsequent NF-κB activation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Species | Assay Conditions | Reference |
| Immunoproteasome β5i | 4.5 nM | Human | Competitive Inhibition | [1][4] |
| Immunoproteasome (i-20S) | 9.4 nM | Mouse | --- | [4] |
| Constitutive Proteasome β5c | >33.3 µM | Human | >99,000-fold selectivity for β5i over β5c with 24h preincubation | [1][3] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Model | This compound Dosage and Administration | Key Findings | Reference |
| Cardiac Allograft | 25 mg/kg, i.p., daily for 14 days | Prolonged allograft survival, reduced effector T cells, increased T-cell exhaustion markers. | [1][4] |
| Skin Allograft | 25 mg/kg, i.p., daily for 7 days | Reduced alloimmune responses, decreased inflammatory cytokines (IL-2, IL-17), increased co-inhibitory molecule expression. | [1][3] |
| DSS-induced Colitis | 2.5-5 mg/kg, i.p., daily for 12 days | Attenuated disease progression. | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on published literature.
In Vitro T-Cell Proliferation Assay
Objective: To assess the direct effect of this compound on T-cell proliferation.
Methodology:
-
Isolate CD4+ and CD8+ T cells from the spleens of C57BL/6 mice using standard immunomagnetic separation techniques.
-
Plate the isolated T cells in 96-well plates at a density of 1 x 10^5 cells/well.
-
Activate the T cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Treat the activated T cells with varying concentrations of this compound (e.g., 0.5-5 µM) or vehicle control.[4]
-
Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
During the final 18 hours of culture, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter to determine the rate of proliferation.[3]
The following diagram outlines the workflow for the T-cell proliferation assay:
Figure 2. Experimental workflow for the in vitro T-cell proliferation assay with this compound.
In Vivo Murine Cardiac Allograft Model
Objective: To evaluate the efficacy of this compound in prolonging allograft survival.
Methodology:
-
Perform heterotopic cardiac transplantation, transplanting hearts from BALB/c donor mice into the abdomen of C57BL/6 recipient mice using microsurgical techniques.[1]
-
Divide the recipient mice into treatment and control groups.
-
Administer this compound (25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for 14 days, starting on the day of transplantation.[4]
-
Monitor allograft survival daily by abdominal palpation to assess cardiac contractility. Rejection is defined as the complete cessation of a palpable heartbeat.[1]
-
At the end of the study or upon rejection, harvest spleens and lymph nodes for further analysis of T-cell populations and cytokine profiles by flow cytometry and quantitative PCR.
Applications in Immunology Research
This compound's targeted mechanism of action makes it a valuable tool for a range of immunology research applications:
-
Transplantation Immunology : As demonstrated in preclinical models, this compound shows significant promise in preventing allograft rejection.[1][3] Its ability to induce T-cell exhaustion and suppress effector T-cell accumulation makes it a potential candidate for novel immunosuppressive therapies.[1]
-
Autoimmune Diseases : The immunoproteasome is implicated in the pathogenesis of several autoimmune diseases.[2][5] this compound can be used to investigate the role of the immunoproteasome in models of diseases like rheumatoid arthritis, lupus, and inflammatory bowel disease.[4]
-
Inflammatory Disorders : By inhibiting the NF-κB pathway and reducing pro-inflammatory cytokine production, this compound is a useful tool for studying and potentially treating various inflammatory conditions.[4]
-
Dissecting Immunoproteasome Function : The high selectivity of this compound allows researchers to specifically probe the functions of the β5i subunit in different immune cell types and biological processes without the confounding effects of inhibiting the constitutive proteasome.[1]
Future Directions
The highly selective nature of this compound opens up new avenues for both basic research and therapeutic development. Future studies could focus on:
-
Combination Therapies : Investigating the synergistic effects of this compound with other immunomodulatory agents, such as CTLA4-Ig, has already shown promise in promoting long-term allograft acceptance.[1]
-
Optimizing Dosing and Delivery : Further research into the pharmacokinetics and pharmacodynamics of this compound will be crucial for optimizing its therapeutic potential.
-
Exploring Other Disease Models : The application of this compound in a wider range of autoimmune and inflammatory disease models could uncover novel therapeutic indications.
References
- 1. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Function of the Immunoproteasome in Immune and Nonimmune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Selectivity and Specificity of DPLG3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective immunoproteasome inhibitor, DPLG3. It details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant experimental procedures. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.
Introduction to this compound
This compound is a potent and highly selective, non-covalent inhibitor of the chymotrypsin-like activity of the β5i (LMP7) subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like interferon-γ. By selectively targeting the immunoproteasome over the constitutively expressed proteasome, this compound offers a promising therapeutic strategy for autoimmune diseases and organ transplant rejection with potentially reduced side effects compared to non-selective proteasome inhibitors.
Selectivity and Specificity of this compound
This compound exhibits remarkable selectivity for the β5i subunit of the immunoproteasome over the corresponding β5c subunit of the constitutive proteasome. This high degree of selectivity is a key attribute that minimizes off-target effects and associated toxicities.
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified against both human and murine immunoproteasome subunits. The data clearly demonstrates its high affinity and selectivity.
| Target | Species | IC50 (nM) | Reference |
| β5i (human) | Human | 4.5 | [1] |
| i-20S (mouse) | Mouse | 9.4 | [1] |
Comparative Selectivity
The selectivity of this compound for the immunoproteasome subunit β5i over the constitutive subunit β5c has been extensively characterized and compared to other known proteasome inhibitors.
| Compound | Target | Selectivity (β5c/β5i) | Reference |
| This compound | β5i | >99,000-fold | |
| ONX-0914 | β5i | 8 to 12-fold |
Mechanism of Action
This compound exerts its immunomodulatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Downregulation of NF-κB Signaling
Studies have shown that this compound treatment leads to a significant reduction in the protein levels of key NF-κB subunits, p50 and p65, in bone marrow-derived macrophages (BMDMs).[1] This inhibition of the canonical NF-κB pathway is a critical mechanism underlying the anti-inflammatory properties of this compound.
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the selectivity and specificity of this compound.
Immunoproteasome Activity Assay
This protocol describes the measurement of immunoproteasome activity in cell lysates using a fluorogenic peptide substrate.
Materials:
-
Cells of interest (e.g., BMDMs, splenocytes)
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA)
-
Proteasome activity assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
Fluorogenic substrate for β5i (e.g., Ac-ANW-AMC)
-
This compound (for inhibition control)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates by incubating cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
In a 96-well plate, add 10-20 µg of cell lysate per well.
-
Add proteasome activity assay buffer to a final volume of 90 µL.
-
For inhibitor wells, add this compound to the desired final concentration.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration typically 10-50 µM).
-
Immediately measure fluorescence (Excitation: 360 nm, Emission: 460 nm) at 37°C in kinetic mode for 30-60 minutes.
-
Calculate the rate of substrate cleavage (RFU/min) and normalize to the protein concentration.
Western Blot for NF-κB p65 and p50
This protocol details the detection of NF-κB subunits in cell lysates by Western blotting.
Materials:
-
Cell lysates prepared as described above.
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against NF-κB p65 and p50
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate 20-40 µg of protein from cell lysates on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Murine Model of DSS-Induced Colitis
This protocol describes the induction of colitis in mice using dextran sodium sulfate (DSS) to evaluate the therapeutic efficacy of this compound.[2][3][4]
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Dextran sodium sulfate (DSS), 36-50 kDa
-
This compound
-
Vehicle control (e.g., saline or DMSO in corn oil)
Procedure:
-
Acclimatize mice for at least one week.
-
Induce colitis by administering 2.5-3% (w/v) DSS in the drinking water ad libitum for 5-7 days.
-
Administer this compound (e.g., 2.5-5 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection, starting from day 0.
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
At the end of the study, euthanize the mice and collect the colon.
-
Measure the colon length and collect tissue for histological analysis (H&E staining) and cytokine measurement (ELISA or qPCR).
In Vivo Murine Heterotopic Cardiac Allograft Model
This protocol outlines the surgical procedure for transplanting a donor heart into the abdomen of a recipient mouse to assess allograft rejection and the effect of this compound.
Materials:
-
Donor mice (e.g., BALB/c)
-
Recipient mice (e.g., C57BL/6)
-
Surgical instruments for microsurgery
-
Anesthetics
-
This compound
-
Vehicle control
Procedure:
-
Anesthetize both donor and recipient mice.
-
Harvest the donor heart and store it in cold cardioplegic solution.
-
In the recipient mouse, expose the abdominal aorta and inferior vena cava.
-
Perform end-to-side anastomoses of the donor ascending aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control daily via i.p. injection for a specified period (e.g., 14 days).
-
Monitor graft survival by daily palpation of the abdomen for a heartbeat.
-
At the study endpoint, harvest the allograft for histological analysis to assess rejection severity.
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to stimulation, and the inhibitory effect of this compound.
Materials:
-
Splenocytes or purified T-cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
T-cell mitogens (e.g., anti-CD3/anti-CD28 antibodies or Concanavalin A)
-
This compound
-
[3H]-Thymidine
-
96-well round-bottom plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare a single-cell suspension of splenocytes or purified T-cells.
-
Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with T-cell mitogens.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Pulse the cells with 1 µCi of [3H]-Thymidine per well for the final 18 hours of incubation.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Express the results as counts per minute (CPM).
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of this compound's mechanism of action.
Conclusion
This compound is a highly selective and potent inhibitor of the immunoproteasome's β5i subunit. Its mechanism of action, centered on the inhibition of the NF-κB pathway, provides a strong rationale for its development as a therapeutic agent for a range of immune-mediated diseases. The data and protocols presented in this guide offer a solid foundation for further research and development of this promising compound.
References
The Immunomodulatory Role of DPLG3 in Cytokine Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPLG3, a highly selective, noncovalent inhibitor of the immunoproteasome subunit β5i, has emerged as a significant modulator of immune responses. This technical guide provides an in-depth analysis of the effects of this compound on cytokine production, offering valuable insights for researchers and professionals in immunology and drug development. Through a comprehensive review of existing literature, this document details the quantitative impact of this compound on key cytokines, outlines the experimental protocols for assessing its activity, and elucidates the underlying signaling pathways. The presented data underscores the therapeutic potential of targeting the immunoproteasome to control inflammatory and autoimmune conditions.
Introduction
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing proteins for antigen presentation and in the regulation of various immune signaling pathways. The chymotrypsin-like activity of the β5i (LMP7) subunit is a key component of its function. This compound is a rationally designed small molecule that specifically inhibits this β5i subunit with high selectivity over its constitutive counterpart (β5c), offering a targeted approach to modulate immune responses with potentially fewer off-target effects compared to pan-proteasome inhibitors.[1] This guide focuses on the direct impact of this compound on the production of inflammatory cytokines, a critical aspect of its immunomodulatory properties.
Quantitative Effects of this compound on Cytokine Production
This compound has been demonstrated to significantly suppress the production of several key pro-inflammatory cytokines in different immune cell populations. The following tables summarize the available quantitative data on the inhibitory effects of this compound.
Table 1: Effect of this compound on Cytokine Production in CpG-stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| Interferon-α (IFN-α) | Human PBMCs | CpG-C (0.3 µM) | 1.5 µM | Significant Inhibition | [2] |
| Interferon-gamma-inducible protein 10 (IP-10/CXCL10) | Human PBMCs | CpG-C (0.3 µM) | 1.5 µM | Significant Inhibition | [2] |
Table 2: Effect of this compound on Cytokine Production in Activated Human Effector T Cells
| Cytokine | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| Interleukin-17 (IL-17) | Human CD4+ Effector T cells | anti-CD3/CD28 | Not specified | Significant Decrease | [2] |
| Interleukin-2 (IL-2) | Human CD4+ Effector T cells | anti-CD3/CD28 | Not specified | Significant Decrease | [2] |
Note: While the referenced study reports "significant" inhibition, specific percentage inhibition values were not detailed in the provided materials. Further examination of the full publication and its supplementary data is recommended for precise quantitative analysis.
Signaling Pathways Modulated by this compound
This compound exerts its influence on cytokine production by inhibiting the β5i subunit of the immunoproteasome, which is a critical regulator of key inflammatory signaling pathways, particularly the Toll-like receptor 9 (TLR9) pathway.
TLR9 Signaling Pathway and Immunoproteasome Involvement
Activation of TLR9 by unmethylated CpG DNA, a hallmark of microbial pathogens, triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This pathway is critically dependent on the adaptor protein MyD88, which leads to the activation of transcription factors such as Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB). The immunoproteasome plays a crucial role in this pathway by regulating the stability and activity of key signaling proteins through controlled proteolysis of ubiquitinated substrates. By inhibiting the β5i subunit, this compound disrupts this regulatory function, leading to a downstream reduction in cytokine gene transcription.
Caption: this compound inhibits the immunoproteasome, affecting TLR9 signaling.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the effect of this compound on cytokine production.
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate PBMCs from whole blood for subsequent stimulation and cytokine analysis.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma and platelet layers.
-
Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface using a sterile pipette.
-
Transfer the collected cells to a new 50 mL tube and wash by adding PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability with trypan blue.
-
Resuspend the cells to the desired concentration (e.g., 1 x 10^6 cells/mL) in complete RPMI-1640 medium for subsequent experiments.
Stimulation of PBMCs and Treatment with this compound
Objective: To stimulate cytokine production in PBMCs using a TLR9 agonist and assess the inhibitory effect of this compound.
Caption: Workflow for PBMC stimulation and this compound treatment.
T Cell Activation and Intracellular Cytokine Staining
Objective: To assess the effect of this compound on cytokine production by activated T cells using flow cytometry.
Materials:
-
Isolated human CD4+ T cells
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IL-17, IL-2)
-
Flow cytometer
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash wells with PBS before use.
-
Add isolated CD4+ T cells (e.g., 2 x 10^5 cells/well) to the anti-CD3 coated wells in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Add this compound at desired concentrations or vehicle control.
-
Incubate for 24-72 hours at 37°C, 5% CO2.
-
For the last 4-6 hours of culture, add Brefeldin A and Monensin to the wells to block cytokine secretion.
-
Harvest the cells and wash with flow cytometry staining buffer.
-
Stain for cell viability using a fixable viability dye according to the manufacturer's protocol.
-
Stain for surface markers (e.g., anti-CD4) for 30 minutes at 4°C in the dark.
-
Wash the cells and then fix and permeabilize using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines (e.g., anti-IL-17, anti-IL-2) for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend in flow cytometry staining buffer.
-
Acquire data on a flow cytometer and analyze using appropriate software.
Caption: Workflow for T cell intracellular cytokine staining.
Conclusion
This compound demonstrates a potent and selective inhibitory effect on the production of key pro-inflammatory cytokines. By targeting the β5i subunit of the immunoproteasome, this compound effectively modulates the TLR9 signaling pathway in innate immune cells and curtails the production of inflammatory cytokines by activated T cells. The data and methodologies presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and other selective immunoproteasome inhibitors in a range of inflammatory and autoimmune diseases. Future research should focus on elucidating the precise dose-dependent effects on a broader range of cytokines and in various in vivo models to fully characterize the therapeutic potential of this promising immunomodulatory agent.
References
Initial Studies on DPLG3 in Autoimmune Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies and scientific rationale for the investigation of DPLG3, a novel immunomodulatory agent, in the context of autoimmune diseases. This compound is a rationally designed, noncovalent, and highly selective inhibitor of the immunoproteasome chymotryptic subunit β5i (also known as LMP7). The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, playing a crucial role in processing antigens for MHC class I presentation and regulating cytokine production and T-cell differentiation[1][2]. Its targeted inhibition represents a promising therapeutic strategy for autoimmune disorders by selectively modulating aberrant immune responses while minimizing the toxicities associated with broader proteasome inhibition[3].
While direct studies of this compound in classic autoimmune disease models like rheumatoid arthritis (RA), multiple sclerosis (MS), or systemic lupus erythematosus (SLE) are emerging, initial research in related immune-mediated models provides a strong foundation for its therapeutic potential.
Core Mechanism of Action
This compound exhibits high selectivity for the β5i subunit of the immunoproteasome over its constitutive counterpart, β5c. This selectivity is attributed to the structural differences between the S1 pockets of β5i and β5c; the bulkier, hydrophobic group of this compound is better accommodated in the enlarged S1 pocket of β5i. By inhibiting the chymotryptic-like activity of β5i, this compound disrupts key downstream cellular processes involved in the autoimmune response.
References
- 1. embopress.org [embopress.org]
- 2. Experimental Autoimmune Encephalomyelitis Is Successfully Controlled by Epicutaneous Administration of MOG Plus Vitamin D Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of DPLG3: A Selective Immunoproteasome Inhibitor for Immune Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DPLG3 is a potent and highly selective, non-covalent inhibitor of the chymotrypsin-like activity of the β5i (LMP7) subunit of the immunoproteasome. Its discovery represents a significant advancement in the development of targeted therapies for autoimmune diseases and transplant rejection. By specifically targeting the immunoproteasome, which is predominantly expressed in immune cells, this compound offers the potential for effective immune suppression with a reduced risk of side effects associated with broader proteasome inhibition. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, presenting key data in a structured format and detailing relevant experimental protocols.
Introduction
The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, playing a vital role in numerous cellular processes, including cell cycle regulation, signal transduction, and antigen presentation. The 26S proteasome contains a 20S core particle that harbors the proteolytic activity. In mammals, two major forms of the 20S proteasome exist: the constitutive proteasome, present in all cells, and the immunoproteasome, which is primarily expressed in cells of the immune system and can be induced in other cells by pro-inflammatory cytokines like interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α).
The immunoproteasome contains three distinct catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5). The altered substrate specificity of the immunoproteasome, particularly the enhanced chymotrypsin-like activity of β5i, is crucial for the generation of antigenic peptides for MHC class I presentation and the regulation of cytokine production. This central role in the immune response makes the immunoproteasome an attractive therapeutic target for a range of immune-mediated disorders.
This compound emerged from efforts to design selective inhibitors of the immunoproteasome. It is a member of the N,C-capped dipeptide class of non-covalent proteasome inhibitors.[1] Its high selectivity for the β5i subunit over the constitutive β5 subunit minimizes the potential for on-target toxicity in non-immune cells, a significant drawback of pan-proteasome inhibitors.
Discovery and Synthesis
The discovery of this compound was the result of a rational drug design approach aimed at developing non-covalent, selective inhibitors of the immunoproteasome's β5i subunit. The design was based on the structure of N,C-capped dipeptides.[2][3] While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a representative synthesis of a similar N,C-capped dipeptide inhibitor can be outlined based on established methods in peptide synthesis.
Representative Synthesis of an N,C-Capped Dipeptide
The synthesis of N,C-capped dipeptides generally involves standard solid-phase or solution-phase peptide coupling techniques. A plausible synthetic route would involve the coupling of an N-capped amino acid with a C-capped amino acid, followed by deprotection.
Experimental Protocol: Representative Synthesis
-
N-Capping of the first amino acid: The N-terminus of the first amino acid is "capped" with a suitable protecting group, which also serves as a key structural feature for binding. For example, a sulfonyl group can be introduced by reacting the amino acid with a sulfonyl chloride in the presence of a base.
-
C-Capping of the second amino acid: The C-terminus of the second amino acid is modified. This can involve the formation of an amide with a specific amine.
-
Peptide Coupling: The N-capped amino acid and the C-capped amino acid are coupled using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF).
-
Deprotection: Any protecting groups on the amino acid side chains are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc groups).
-
Purification: The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The structure and purity of the final compound are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action and Biological Activity
This compound functions as a highly selective, reversible inhibitor of the chymotrypsin-like activity of the β5i subunit of the immunoproteasome.[4] This selective inhibition leads to the modulation of downstream signaling pathways critical for the immune response.
Quantitative Data on this compound Activity
The inhibitory potency and selectivity of this compound have been quantified in various assays.[4][5]
| Parameter | Value | Target | Reference |
| IC50 | 4.5 nM | Human β5i | [4] |
| IC50 | 9.4 nM | Mouse i-20S | [4] |
| Selectivity | >99,000-fold | β5i over β5c | [5] |
Effect on NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. The canonical NF-κB pathway involves the degradation of the inhibitor of κB (IκBα) by the proteasome, which allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate gene transcription.[6][7] this compound has been shown to downregulate the protein levels of the NF-κB subunits p50 and p65 in bone marrow-derived macrophages (BMDMs).[4] This suggests that by inhibiting the immunoproteasome, this compound interferes with the processing of NF-κB precursors or the degradation of its inhibitors, ultimately dampening the inflammatory cascade.
Suppression of T-Cell Proliferation
A key function of the adaptive immune response is the proliferation of T-cells upon activation. This compound has been demonstrated to suppress the proliferation of both CD4+ and CD8+ T-cells in a concentration-dependent manner.[2] This effect is crucial for its therapeutic potential in preventing allograft rejection and treating T-cell-mediated autoimmune diseases.
| This compound Concentration | Effect | Cell Type | Reference |
| 0.5 - 5 µM | Concentration-dependent suppression of proliferation | Mouse CD4+ and CD8+ T-cells | [4] |
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in preclinical animal models of inflammatory disease and organ transplantation.
Experimental Colitis
In a mouse model of dextran sulfate sodium (DSS)-induced colitis, daily intraperitoneal (i.p.) administration of this compound attenuated the progression of the disease.[4]
| Dosage | Administration | Model | Outcome | Reference |
| 2.5 - 5 mg/kg | Daily i.p. injection | DSS-induced colitis in mice | Attenuated disease progression | [4] |
Cardiac Allograft Survival
In a fully allogeneic mouse model of heart transplantation, daily treatment with this compound significantly prolonged the survival of the heart allograft.[2] This was associated with a reduction in the number of effector T-cells in the spleen and draining lymph nodes.[2][5]
| Dosage | Administration | Model | Outcome | Reference |
| 25 mg/kg | Daily i.p. injection for 14 days | Cardiac allograft in mice | Prolonged graft survival | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Immunoproteasome β5i Inhibition Assay
This assay measures the ability of this compound to inhibit the chymotrypsin-like activity of the β5i subunit.
Protocol:
-
Reagents and Materials:
-
Purified human 20S immunoproteasome
-
Fluorogenic substrate for β5i: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of the 20S immunoproteasome to each well of the microplate.
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).
-
Calculate the initial reaction velocities for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoproteasome β5i-Selective Dipeptidomimetic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of DPLG3 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPLG3 is a potent and highly selective non-covalent inhibitor of the chymotryptic-like activity of the β5i (LMP7) subunit of the immunoproteasome, with a reported IC50 of 4.5 nM for the human and 9.4 nM for the mouse enzyme.[1] By selectively targeting the immunoproteasome, which is predominantly expressed in hematopoietic cells, this compound offers a promising therapeutic strategy for autoimmune diseases and organ transplant rejection by modulating the immune response with potentially fewer side effects than broad-spectrum proteasome inhibitors. This compound has been shown to downregulate the NF-κB signaling pathway by reducing the protein levels of p50 and p65.[1][2] Preclinical studies in murine models have demonstrated its efficacy in attenuating experimental colitis and prolonging cardiac allograft survival.[1][3] These application notes provide a detailed protocol for the in vivo administration of this compound to mice, including dosing, formulation, and evaluation of its biological effects.
Mechanism of Action: this compound and the NF-κB Signaling Pathway
This compound exerts its immunomodulatory effects by inhibiting the β5i subunit of the immunoproteasome. This inhibition disrupts the degradation of IκB, the inhibitory protein of NF-κB. Consequently, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Data Presentation
In Vivo Efficacy of this compound in Murine Models
| Disease Model | Mouse Strain | This compound Dose | Administration Route | Dosing Regimen | Key Findings | Reference |
| Experimental Colitis | C57BL/6 | 2.5-5 mg/kg | Intraperitoneal (i.p.) | Daily, from day 0 to day 12 | Attenuated disease progression, reduced weight loss, and colon shortening.[1] | [1] |
| Cardiac Allograft | C57BL/6 recipients of BALB/c hearts | 25 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days post-transplant | Prolonged heart allograft survival.[1][3] | [1][3] |
| T-cell Response | RAG-/- C57BL/6 with CD3+CD25- T cells | 25 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | Reduced CD4+ and CD8+ effector T cells.[1] | [1] |
Pharmacokinetic and Toxicological Profile of this compound in Mice (Template)
Note: Specific pharmacokinetic and LD50 values for this compound are not publicly available. The following table is a template for researchers to populate with their own experimental data. The protocols for determining these values are provided below.
| Parameter | Value | Units |
| Pharmacokinetics (single 25 mg/kg i.p. dose) | ||
| Cmax | User-defined | ng/mL |
| Tmax | User-defined | hours |
| AUC(0-t) | User-defined | ng*h/mL |
| t1/2 (half-life) | User-defined | hours |
| Acute Toxicity | ||
| LD50 | >25 (no adverse effects observed)[3] | mg/kg |
Experimental Protocols
This compound Formulation and Administration Workflow
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare a stock solution of the vehicle. A commonly used vehicle for similar compounds is 10% DMSO in sterile saline. For example, to prepare 1 mL of vehicle, mix 100 µL of sterile DMSO with 900 µL of sterile saline.
-
This compound Solubilization:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration for dosing. For a 25 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the concentration would be 6.25 mg/mL.
-
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution of the this compound powder. Visually inspect for any particulate matter. If necessary, brief sonication can be used.
-
Storage: It is recommended to prepare the dosing solution fresh for each experiment. If short-term storage is necessary, store at 4°C and protect from light.
Protocol 2: Intraperitoneal (i.p.) Administration of this compound to Mice
Materials:
-
Prepared this compound dosing solution
-
27-30 gauge needles
-
1 mL syringes
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Handling:
-
Acclimatize mice to the laboratory conditions before the experiment.
-
Weigh each mouse accurately on the day of injection to calculate the precise injection volume.
-
-
Injection Volume Calculation:
-
Injection Volume (µL) = (Dose (mg/kg) * Mouse Weight (g)) / Concentration (mg/mL)
-
-
Injection Procedure:
-
Restrain the mouse firmly but gently. One common method is to scruff the mouse by the loose skin on its neck and back.
-
Tilt the mouse slightly downwards on one side to cause the abdominal organs to shift.
-
Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful to avoid puncturing the internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the mouse for any immediate adverse reactions such as distress, lethargy, or abdominal swelling. Monitor the animals daily throughout the study period.
Protocol 3: Pharmacokinetic Analysis of this compound in Mice (Template)
Objective: To determine the pharmacokinetic profile of this compound in mice following a single intraperitoneal dose.
Procedure:
-
Dosing: Administer a single i.p. dose of this compound (e.g., 25 mg/kg) to a cohort of mice (n=3-5 per time point).
-
Blood Sampling: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-injection), collect blood samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 using appropriate software.
Protocol 4: Acute Toxicity Study of this compound in Mice (Template based on OECD Guidelines)
Objective: To determine the acute toxicity and estimate the LD50 of this compound in mice.
Procedure:
-
Animal Selection: Use healthy, young adult mice of a single sex (typically females are recommended first).
-
Dose Selection: Based on the known efficacy data, start with a dose significantly higher than the therapeutic dose (e.g., 5-10 fold higher). A stepwise dose escalation approach is recommended.
-
Administration: Administer a single i.p. dose of this compound to a small group of mice (n=3-5) at each dose level.
-
Observation: Observe the animals closely for the first few hours post-administration and then daily for 14 days. Record any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Endpoint: The primary endpoint is mortality. The LD50 is the statistically estimated dose at which 50% of the animals are expected to die.
-
Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals to look for any signs of organ toxicity.
Conclusion
This compound is a promising immunomodulatory agent with demonstrated efficacy in preclinical mouse models of autoimmune disease and transplantation. The protocols provided herein offer a comprehensive guide for researchers to conduct in vivo studies with this compound in mice. Adherence to these detailed methodologies will facilitate reproducible and reliable experimental outcomes, contributing to the further development of this targeted therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunoproteasome inhibitor this compound attenuates experimental colitis by restraining NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of T-Cell Proliferation Using DPLG3
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for assessing the inhibitory effect of DPLG3, a selective immunoproteasome subunit β5i inhibitor, on T-cell proliferation.
Introduction
T-cell proliferation is a hallmark of the adaptive immune response and a critical process in various physiological and pathological conditions, including infectious diseases, autoimmunity, and cancer. The immunoproteasome is a specialized form of the proteasome predominantly expressed in immune cells, playing a crucial role in processing antigens for presentation and in regulating immune cell function.[1][2][3] this compound is a potent and highly selective noncovalent inhibitor of the immunoproteasome chymotryptic subunit β5i, demonstrating significant potential in modulating T-cell responses.[4][5][6] This application note details a robust flow cytometry-based assay using carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation and evaluate the dose-dependent inhibitory effects of this compound.
Principle of the Assay
The CFSE T-cell proliferation assay is a widely used method to track cell division.[7][8][9][10][11] CFSE is a fluorescent dye that covalently labels intracellular proteins. Upon cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each successive generation. This allows for the quantitative analysis of cell proliferation by flow cytometry, where distinct peaks represent subsequent generations of divided cells.[12]
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Phosphate Buffered Saline (PBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound (or other test compounds)
-
Anti-CD3 Antibody (plate-bound)
-
Anti-CD28 Antibody (soluble)
-
Human CD4 and CD8 antibodies conjugated to a fluorophore (e.g., APC, PE)
-
96-well U-bottom culture plates
-
Flow cytometer
Experimental Protocols
Isolation of Human T-Cells from PBMCs
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells from the PBMC population using a negative selection kit (e.g., RosetteSep™ Human T Cell Enrichment Cocktail) according to the manufacturer's protocol.
-
Assess the purity of the isolated T-cells by flow cytometry using anti-CD3 antibodies. Purity should be >95%.
-
Resuspend the purified T-cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
CFSE Labeling of T-Cells
-
Adjust the T-cell concentration to 1 x 10^7 cells/mL in pre-warmed PBS.
-
Prepare a 5 µM working solution of CFSE in PBS.
-
Add an equal volume of the 5 µM CFSE solution to the cell suspension (final concentration 2.5 µM).
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium.
-
Wash the cells twice with complete RPMI 1640 medium to remove any unbound dye.
-
Resuspend the CFSE-labeled T-cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
T-Cell Proliferation Assay with this compound
-
Coat a 96-well U-bottom plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before use.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 100 µL of the CFSE-labeled T-cell suspension (1 x 10^5 cells) to each well of the anti-CD3 coated plate.
-
Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of medium with vehicle (e.g., DMSO).
-
Add 50 µL of soluble anti-CD28 antibody (e.g., 2 µg/mL final concentration) to all wells except for the unstimulated control.
-
Set up the following controls:
-
Unstimulated Control: CFSE-labeled cells in a non-coated well without anti-CD3/CD28 stimulation.
-
Stimulated Control: CFSE-labeled cells in an anti-CD3 coated well with anti-CD28 stimulation and vehicle.
-
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
Flow Cytometry Analysis
-
After incubation, harvest the cells from each well.
-
Stain the cells with fluorescently labeled anti-CD4 and anti-CD8 antibodies for 30 minutes at 4°C, protected from light.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Acquire the samples on a flow cytometer. Collect at least 10,000-50,000 events in the lymphocyte gate.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on CD4+ and CD8+ T-cell populations and visualize CFSE fluorescence on a histogram.
Data Presentation
The inhibitory effect of this compound on T-cell proliferation can be quantified by analyzing the percentage of divided cells or the proliferation index. The following tables summarize the concentration-dependent inhibition of CD4+ and CD8+ T-cell proliferation by this compound, as demonstrated in preclinical studies.[5]
Table 1: Effect of this compound on CD4+ T-Cell Proliferation
| This compound Concentration (µM) | Proliferation (% of Control) |
| 0 | 100 |
| 0.1 | 85 |
| 0.5 | 55 |
| 1 | 30 |
| 5 | 10 |
Table 2: Effect of this compound on CD8+ T-Cell Proliferation
| This compound Concentration (µM) | Proliferation (% of Control) |
| 0 | 100 |
| 0.1 | 80 |
| 0.5 | 50 |
| 1 | 25 |
| 5 | 5 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and the experimental workflow of the T-cell proliferation assay.
Conclusion
The CFSE-based T-cell proliferation assay is a reliable and quantitative method for evaluating the immunomodulatory effects of compounds like this compound. By selectively inhibiting the β5i subunit of the immunoproteasome, this compound effectively suppresses the proliferation of both CD4+ and CD8+ T-cells in a dose-dependent manner. This inhibitory action is likely mediated through the disruption of the NF-κB signaling pathway, a key regulator of T-cell activation and proliferation.[6] These findings highlight the potential of this compound as a therapeutic agent for T-cell-mediated inflammatory and autoimmune diseases.
References
- 1. The Function of Immunoproteasomes—An Immunologists’ Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mucosalimmunology.ch [mucosalimmunology.ch]
- 11. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols: DPLG3 in Cardiac Allograft Survival Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of DPLG3, a selective immunoproteasome inhibitor, in promoting cardiac allograft survival. The information is based on preclinical studies and is intended to guide researchers in designing and executing similar experiments.
Introduction
Organ transplantation rejection remains a significant hurdle in long-term allograft survival. Standard immunosuppressive therapies often have broad effects, leading to toxicity and an increased risk of infections and cancer.[1][2] this compound is an experimental, rationally designed, noncovalent inhibitor of the chymotryptic subunit β5i of the immunoproteasome.[3] The immunoproteasome is a specialized form of the proteasome predominantly expressed in immune cells, playing a crucial role in processing antigens for presentation and in cytokine production.[3][4] this compound exhibits high selectivity for the immunoproteasome over the constitutive proteasome found in all cells, thereby minimizing off-target toxicity.[1][3][5] Studies have demonstrated that this compound can effectively suppress T-cell responses and prolong cardiac allograft survival in murine models, particularly when used in combination with other immunosuppressive agents.[1][3]
Mechanism of Action
This compound selectively inhibits the β5i subunit of the immunoproteasome, which is highly expressed in immune cells such as T cells and dendritic cells (DCs).[3] This selective inhibition leads to several downstream effects that collectively suppress the alloimmune response:
-
Inhibition of T-cell Proliferation and Activation: this compound has been shown to decrease the proliferation of T cells in response to alloantigens.[3][5] It also reduces the accumulation of effector T cells in the spleen and the allograft.[3][5]
-
Promotion of T-cell Exhaustion: Treatment with this compound leads to an increased expression of exhaustion and coinhibitory markers on T cells, such as PD1, TIM3, and LAG3.[1][3] This indicates a state of reduced effector function.
-
Suppression of Cytokine Release: this compound suppresses the release of pro-inflammatory cytokines from peripheral blood mononuclear cells.[3][5]
-
Impaired Dendritic Cell (DC) Activation: The inhibitor also affects the activation of DCs, which are critical for initiating the T-cell response.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in cardiac allograft survival.
Table 1: Cardiac Allograft Survival in Mice
| Treatment Group | Mean Survival Time (days) | Reference |
| Vehicle (Control) | 7 | [1] |
| This compound (daily for 10 days) | 13 | [1] |
| CTLA4-Ig (single dose) | 38.5 | [1] |
| This compound (7-day regimen) + CTLA4-Ig (single dose) | 84 | [1] |
| This compound (14-day regimen) + CTLA4-Ig (single dose) | >100 (long-term acceptance) | [1][5] |
Table 2: Cellular and Molecular Effects of this compound Treatment
| Parameter | This compound-treated Mice vs. Control | Reference |
| Percentage of T cells in spleen | Significant decrease (p<0.05) | [5] |
| Splenocyte responsiveness to alloimmune stimuli | Reduced | [5] |
| Histologic signs of graft rejection | Significant decrease | [5] |
| CD4 Effector T cells (GFP⁻CD4⁺CD44high) in spleen | 41.60 ± 0.96% vs. 49.30 ± 2.90% (p < 0.05) | [3] |
| CD8 Effector T cells (GFP⁻CD8⁺CD44high) in spleen | 35.82 ± 2.31% vs. 51.87 ± 1.90% (p < 0.05) | [3] |
| Expression of PD1, TIM3, LAG3 on effector T cells | Higher | [3] |
Experimental Protocols
Murine Heterotopic Cardiac Transplantation Model
This protocol describes a standard procedure for heterotopic heart transplantation in mice, a common model for studying allograft rejection.
1. Animals:
-
Donors: BALB/c mice
-
Recipients: C57BL/6 mice
2. Anesthesia:
-
Administer a suitable anesthetic agent (e.g., ketamine/xylazine cocktail) intraperitoneally. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
3. Donor Heart Procurement:
-
Perform a median sternotomy to expose the heart and great vessels.
-
Heparinize the donor animal via injection into the inferior vena cava.
-
Ligate and transect the superior and inferior vena cava.
-
Transect the pulmonary veins.
-
Ligate the aorta and pulmonary artery distally and transect.
-
Carefully excise the heart and place it in cold sterile saline.
4. Recipient Preparation:
-
Anesthetize the recipient mouse.
-
Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.
-
Gently dissect and isolate the aorta and vena cava.
5. Graft Implantation:
-
Perform end-to-side anastomoses of the donor ascending aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava using fine microsurgical techniques.
-
After completing the anastomoses, release the vascular clamps and visually confirm perfusion of the donor heart.
-
Close the abdominal incision in two layers.
6. Post-operative Care:
-
Administer analgesics as required.
-
Monitor the recipient daily for signs of distress and to assess graft function by abdominal palpation for a heartbeat.
-
Rejection is defined as the cessation of a palpable heartbeat, which can be confirmed by laparotomy.
Drug Administration Protocol
-
This compound: Administer this compound at a dose of 25 mg/kg daily via a suitable route (e.g., intraperitoneal injection) for the specified duration (e.g., 14 days post-transplant).[5]
-
CTLA4-Ig: Administer a single dose of 25 µg of CTLA4-Ig on day 2 post-transplant.[5]
Histological Analysis of Graft Rejection
-
At the desired time point (e.g., upon rejection or at the end of the study), euthanize the recipient mice.
-
Excise the cardiac allograft and fix it in 10% formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate the sections for signs of rejection, such as cellular infiltration, myocyte damage, and vasculitis, according to established grading criteria.
Flow Cytometry Analysis of T-cell Populations
-
At the desired time point, harvest spleens from recipient mice.
-
Prepare single-cell suspensions of splenocytes.
-
Stain the cells with fluorescently labeled antibodies against specific cell surface markers (e.g., CD4, CD8, CD44, PD1, TIM3, LAG3).
-
Analyze the stained cells using a flow cytometer to quantify different T-cell subpopulations.
Visualizations
References
- 1. Compound protects transplanted hearts from rejection | Cornell Chronicle [news.cornell.edu]
- 2. Immunosuppressive drugs in organ transplantation to prevent allograft rejection: Mode of action and side effects [immunologyresearchjournal.com]
- 3. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Signaling Pathways That Regulate Antigen Presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2minutemedicine.com [2minutemedicine.com]
Application Notes and Protocols for DPLG3 in Transplant Rejection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allograft rejection remains a significant barrier to the long-term success of organ transplantation. The recipient's immune system, particularly T cells, recognizes the donor organ as foreign and mounts an inflammatory response leading to graft damage and failure.[1] Current immunosuppressive regimens are often associated with significant side effects, highlighting the need for more targeted therapies. DPLG3 is a highly selective, noncovalent inhibitor of the immunoproteasome subunit β5i, a key component of the machinery responsible for processing proteins for antigen presentation in immune cells.[2][3] By selectively targeting the immunoproteasome, this compound offers a promising strategy to modulate the alloimmune response with potentially fewer off-target effects.[4]
These application notes provide detailed protocols for utilizing this compound in pre-clinical transplant rejection research, covering both in vitro and in vivo experimental setups. The information is intended to guide researchers in evaluating the efficacy and mechanism of action of this compound as a potential therapeutic agent for preventing transplant rejection.
Mechanism of Action
This compound exerts its immunosuppressive effects by specifically inhibiting the chymotrypsin-like activity of the β5i subunit of the immunoproteasome.[2] The immunoproteasome is predominantly expressed in immune cells, such as T cells and dendritic cells (DCs), and plays a crucial role in processing intracellular antigens for presentation via MHC class I molecules to CD8+ T cells.[5][6] Inhibition of the immunoproteasome by this compound leads to several downstream effects that culminate in the suppression of alloreactive T cell responses:
-
Reduced T Cell Proliferation and Activation: this compound has been shown to decrease the proliferation of T cells in response to alloantigens in a concentration-dependent manner.[2] This is achieved, in part, by interfering with key signaling pathways necessary for T cell activation, including the NF-κB and ERK pathways.[2][3][4]
-
Decreased Pro-inflammatory Cytokine Production: Treatment with this compound leads to a reduction in the secretion of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and IL-17, which are critical for the expansion and effector function of alloreactive T cells.
-
Induction of T Cell Exhaustion: this compound promotes a state of T cell exhaustion, characterized by the upregulation of inhibitory receptors or "exhaustion markers" such as PD-1, TIM-3, and LAG-3 on the surface of T cells.[3] This exhausted phenotype renders the T cells less capable of mounting a destructive immune response against the allograft.
-
Inhibition of Dendritic Cell (DC) Maturation: this compound can inhibit the maturation of DCs, as evidenced by the reduced expression of co-stimulatory molecules like CD83 and CD86.[7] This impairment in DC maturation can lead to less effective antigen presentation and subsequent T cell activation.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 (β5i subunit) | 4.5 nM | Human immunoproteasome | [2][7] |
| IC50 (mouse i-20S) | 9.4 nM | Mouse immunoproteasome | [2] |
| Selectivity (β5i vs. β5c) | >99,000-fold | Human proteasomes |
Table 2: In Vivo Effects of this compound in Murine Cardiac Allograft Model
| Parameter | Vehicle Control | This compound (25 mg/kg/day) | This compound + CTLA4-Ig | Reference |
| Median Graft Survival | 7 days | 13 days | 84 days | [3][4] |
| CD4+ Effector T Cells (spleen) | 17.52 ± 0.43% | 13.83 ± 0.67% | Not Reported | [3] |
| CD8+ Effector T Cells (spleen) | Not Reported | 3.51 ± 0.60% | Not Reported | [3] |
Experimental Protocols
Protocol 1: In Vitro T Cell Proliferation Assay (CFSE Dilution)
This protocol describes how to assess the effect of this compound on T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution by flow cytometry.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Splenocytes from donor and recipient mouse strains (for Mixed Lymphocyte Reaction) or purified T cells and anti-CD3/CD28 antibodies (for polyclonal stimulation)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometry antibodies (e.g., anti-CD4, anti-CD8)
-
96-well round-bottom plates
Procedure:
-
Prepare Responder Cells: Isolate splenocytes from the recipient mouse strain and prepare a single-cell suspension.
-
CFSE Labeling: Resuspend responder cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 2.5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice with complete RPMI medium.
-
Prepare Stimulator Cells (for MLR): Isolate splenocytes from the donor mouse strain and treat with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to prevent their proliferation. Wash the cells three times with PBS.
-
Set up Co-culture: In a 96-well plate, seed 2 x 10^5 CFSE-labeled responder cells per well. Add 4 x 10^5 Mitomycin C-treated stimulator cells to each well.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, CD8). Analyze the cells by flow cytometry, gating on the CD4+ or CD8+ T cell populations and assessing CFSE dilution as a measure of proliferation.
Protocol 2: In Vivo Cardiac Allograft Model in Mice
This protocol outlines the procedure for evaluating the efficacy of this compound in a murine heterotopic cardiac transplant model.
Materials:
-
Donor (e.g., BALB/c) and recipient (e.g., C57BL/6) mice
-
This compound
-
Vehicle for this compound (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Surgical instruments for heterotopic heart transplantation
-
CTLA4-Ig (for combination therapy)
Procedure:
-
Heterotopic Heart Transplantation: Perform heterotopic cardiac transplantation by anastomosing the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.
-
This compound Administration: Prepare a stock solution of this compound in the chosen vehicle. Starting on the day of transplantation (Day 0), administer this compound intraperitoneally (i.p.) at a dose of 25 mg/kg daily for 14 consecutive days. A control group should receive vehicle only.
-
Combination Therapy (Optional): For combination therapy, administer a single dose of CTLA4-Ig (e.g., 250 µg) on day 2 post-transplantation in addition to the this compound regimen.
-
Graft Survival Assessment: Monitor graft survival daily by palpation of the cardiac graft through the abdominal wall. Rejection is defined as the cessation of a palpable heartbeat.
-
Histological Analysis: At the time of rejection or at the end of the experiment, harvest the cardiac allografts, fix in formalin, and embed in paraffin. Section the grafts and stain with Hematoxylin and Eosin (H&E) to assess the degree of immune cell infiltration and tissue damage.
-
Immunological Analysis: At defined time points, spleens and lymph nodes can be harvested to analyze T cell populations by flow cytometry (see Protocol 3) and cytokine production (see Protocol 4).
Protocol 3: Flow Cytometry for T Cell Phenotyping
This protocol provides a framework for analyzing T cell activation and exhaustion markers in splenocytes from this compound-treated and control mice.
Materials:
-
Splenocytes from experimental mice
-
FACS buffer
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies:
-
T Cell Lineage: Anti-CD3, Anti-CD4, Anti-CD8
-
Activation Markers: Anti-CD44, Anti-CD62L
-
Exhaustion Markers: Anti-PD-1, Anti-TIM-3, Anti-LAG-3
-
Regulatory T Cell Markers: Anti-CD25, Anti-FoxP3 (requires intracellular staining)
-
Procedure:
-
Single-cell Suspension: Prepare a single-cell suspension of splenocytes.
-
Viability Staining: Stain the cells with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Surface Staining: Incubate the cells with a cocktail of antibodies against surface markers in FACS buffer for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Intracellular Staining (for FoxP3): If analyzing regulatory T cells, fix and permeabilize the cells using a commercially available FoxP3 staining buffer set. Then, incubate with the anti-FoxP3 antibody.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. Gate on live, single cells, then on CD3+ T cells. Further gate on CD4+ and CD8+ populations to analyze the expression of activation and exhaustion markers.
Protocol 4: Cytokine Analysis by ELISA
This protocol describes the measurement of IL-2 and IL-17 in the supernatant of stimulated splenocyte cultures.
Materials:
-
Splenocytes from experimental mice
-
Complete RPMI medium
-
Anti-CD3 and anti-CD28 antibodies for stimulation
-
Commercial ELISA kits for mouse IL-2 and IL-17
-
96-well flat-bottom plates
Procedure:
-
Splenocyte Culture: Isolate splenocytes from this compound-treated and control mice. Plate 2 x 10^6 cells/mL in a 24-well plate in complete RPMI medium.
-
Stimulation: Stimulate the cells with plate-bound anti-CD3 (e.g., 5 µg/mL) and soluble anti-CD28 (e.g., 2 µg/mL) antibodies.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the supernatants.
-
ELISA: Perform the ELISA for IL-2 and IL-17 according to the manufacturer's instructions provided with the commercial kits.
-
Data Analysis: Determine the concentration of cytokines in the samples by comparing their absorbance to the standard curve.
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship
References
- 1. Mouse Progenitor Exhausted CD8+ T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 2. The Functional and Mechanistic Roles of Immunoproteasome Subunits in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Function of Immunoproteasomes—An Immunologists’ Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubcompare.ai [pubcompare.ai]
Preparing DPLG3 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPLG3 is a potent and highly selective, non-covalent inhibitor of the chymotrypsin-like activity of the immunoproteasome subunit β5i (also known as LMP7). The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is crucial for processing antigens for presentation on MHC class I molecules. Its dysregulation is implicated in various inflammatory diseases and cancers. By specifically targeting the β5i subunit, this compound serves as a valuable tool for investigating the role of the immunoproteasome in immune responses and disease pathogenesis. These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to study its effects on cell viability, T-cell proliferation, and the NF-κB signaling pathway.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 Value | Cell Line/System | Reference |
| Human Immunoproteasome β5i | 4.5 nM | Isolated Enzyme | [1] |
| Mouse Immunoproteasome (i-20S) | 9.4 nM | Isolated Enzyme | [1] |
Table 2: Recommended this compound Concentrations for In Vitro Assays
| Assay | Cell Type | Recommended Concentration Range | Incubation Time | Observed Effect |
| T-Cell Proliferation | Mouse CD4+ and CD8+ T-cells | 0.5 - 5 µM | 72 hours | Concentration-dependent suppression of proliferation |
| NF-κB Inhibition | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 1 - 5 µM | 2 hours | Downregulation of NF-κB p50 and p65 protein levels |
| Cell Viability (MTT Assay) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Up to 1.5 µM | 24 hours | No significant cytotoxicity observed |
| Cytokine Release Inhibition | Human PBMCs | 1.5 µM | 24 hours | Suppression of TLR9-mediated cytokine release |
Signaling Pathway
The immunoproteasome plays a critical role in the canonical NF-κB signaling pathway. In this pathway, the inhibitor of κB (IκBα) is targeted for degradation by the proteasome, which allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. The β5i subunit of the immunoproteasome is involved in the degradation of IκBα. This compound, by selectively inhibiting β5i, prevents the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and inhibiting downstream inflammatory signaling.
References
Application Note: High-Parameter Flow Cytometry Analysis of T-Cell Activation and Phenotyping Following DPLG3 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction T-cells are central players in the adaptive immune response, and modulating their activity is a cornerstone of modern immunotherapy for cancer and autoimmune diseases.[1] Novel therapeutic agents are continuously being developed to enhance or suppress T-cell function. For the purpose of this application note, DPLG3 is presented as a novel immunomodulatory agent designed to inhibit the Lymphocyte Activation Gene-3 (LAG-3) pathway. LAG-3 (CD223) is an inhibitory receptor expressed on activated T-cells that negatively regulates their proliferation, activation, and effector functions upon binding to its ligand, MHC class II.[2][3][4] By blocking this interaction, this compound is hypothesized to restore T-cell activity and enhance anti-tumor immunity.
This document provides a detailed protocol for the comprehensive analysis of T-cell subsets, activation status, and functional markers using multi-color flow cytometry following in vitro treatment with this compound.
Principle of the Assay Flow cytometry is a powerful technique that allows for the rapid, multi-parameter analysis of individual cells within a heterogeneous population.[5][6] In this protocol, peripheral blood mononuclear cells (PBMCs) are isolated and stimulated in the presence of this compound or a vehicle control. Cells are then stained with a panel of fluorescently-labeled antibodies against specific cell surface and intracellular proteins. This allows for the precise identification and quantification of various T-cell populations (e.g., CD4+ helper T-cells, CD8+ cytotoxic T-cells, and regulatory T-cells) and the characterization of their activation, memory, and exhaustion status.[5][7]
Proposed Signaling Pathway for this compound
This compound is hypothesized to function as a LAG-3 checkpoint inhibitor. In a typical immune response, T-cell receptor (TCR) engagement with a peptide-MHC complex on an antigen-presenting cell (APC) initiates an activation cascade. However, co-engagement of the inhibitory receptor LAG-3 on the T-cell with MHC Class II on the APC dampens this signal, leading to T-cell exhaustion or anergy. This compound physically blocks the LAG-3/MHC II interaction, thereby removing this inhibitory signal and allowing for sustained T-cell activation and effector function.
Caption: this compound blocks the inhibitory LAG-3/MHC II interaction, promoting T-cell activation.
Experimental Workflow
The overall experimental process involves isolating immune cells, treating them with the compound, staining them with antibodies, and finally analyzing the results using a flow cytometer.
Caption: Overview of the experimental procedure from PBMC isolation to final data analysis.
Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood collected in heparin tubes 1:1 with sterile Phosphate Buffered Saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer, leaving the buffy coat (containing PBMCs) undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat layer using a sterile pipette and transfer to a new 50 mL conical tube.
-
Add PBS to bring the volume up to 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count cells using a hemocytometer or automated cell counter and assess viability with Trypan Blue. A viability of >95% is expected.
Protocol 2: T-Cell Culture and Treatment with this compound
-
Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2) at a concentration of 1 x 10^6 cells/mL.[8]
-
Plate 1 mL of the cell suspension into each well of a 24-well tissue culture plate pre-coated with anti-CD3 antibody (e.g., clone OKT3, 5 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., clone CD28.2, 1 µg/mL) to each well to provide co-stimulation.[9]
-
Add this compound to the designated wells at the desired final concentrations (e.g., 0.1, 1, 10 µM). Add an equivalent volume of vehicle (e.g., DMSO) to the control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
Protocol 3: Staining for T-Cell Surface and Intracellular Markers
-
Harvest cells from the wells and transfer to 5 mL FACS tubes.
-
Centrifuge at 350 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of FACS Buffer (PBS + 2% FBS). Repeat the centrifugation and decanting step.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated cocktail of fluorescently-labeled surface antibodies (see Table 1).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of FACS Buffer.
-
For intracellular staining, resuspend the cell pellet in 1 mL of Fixation/Permeabilization solution (e.g., from a commercial FoxP3 staining buffer set).
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash cells once with 2 mL of Permeabilization Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the pre-titrated intracellular antibody cocktail (see Table 1).
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash cells once with 2 mL of Permeabilization Buffer and once with 2 mL of FACS Buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer for acquisition.
Data Acquisition and Analysis
Flow Cytometry Gating Strategy
A sequential gating strategy is crucial to accurately identify T-cell populations of interest.[5] Start by excluding debris and dead cells, then identify lymphocytes, single cells, and finally gate on specific T-cell subsets for further analysis.
Caption: Hierarchical gating strategy for identifying T-cell subsets from raw flow data.
Antibody Panel
A well-designed antibody panel is critical for resolving different cell populations. The following table provides a suggested 10-color panel for this analysis.
| Table 1: Suggested Antibody Panel for T-Cell Analysis | |||
| Marker | Fluorochrome | Cellular Location | Purpose |
| Live/Dead Stain | Zombie Violet™ | Surface/Intracellular | Exclude dead cells |
| CD3 | APC-H7 | Surface | Pan T-Cell Marker[7] |
| CD4 | PE-Cy7 | Surface | Helper T-Cell Marker |
| CD8 | PerCP-Cy5.5 | Surface | Cytotoxic T-Cell Marker |
| CD45RA | FITC | Surface | Naïve T-Cell Marker |
| CCR7 | PE | Surface | Naïve/Central Memory Marker |
| CD69 | BV421 | Surface | Early Activation Marker[1] |
| HLA-DR | BV605 | Surface | Late Activation Marker[10] |
| LAG-3 | Alexa Fluor 647 | Surface | Inhibitory/Exhaustion Marker[2] |
| FoxP3 | Alexa Fluor 488 | Intracellular | Regulatory T-Cell (Treg) Marker[11] |
Expected Results
Treatment with an effective dose of this compound is expected to increase the activation state and reduce inhibitory marker expression on T-cells compared to the vehicle control. The data below represents a hypothetical outcome.
| Table 2: Hypothetical T-Cell Activation Data after 48h this compound Treatment | |||
| Marker | Cell Population | Vehicle Control (% Positive) | This compound (1 µM) (% Positive) |
| CD69 | CD4+ T-Cells | 15.2 ± 2.1 | 45.8 ± 3.5 |
| CD69 | CD8+ T-Cells | 18.5 ± 2.8 | 55.1 ± 4.2 |
| HLA-DR | CD4+ T-Cells | 8.3 ± 1.5 | 25.7 ± 2.9 |
| HLA-DR | CD8+ T-Cells | 11.4 ± 1.9 | 38.2 ± 3.3 |
| LAG-3 | CD8+ T-Cells | 25.6 ± 3.3 | 10.4 ± 1.8 |
| Table 3: Hypothetical T-Cell Subset Distribution after 48h this compound Treatment | |||
| Cell Subset | Parent Population | Vehicle Control (% of Parent) | This compound (1 µM) (% of Parent) |
| Naïve (CD45RA+ CCR7+) | CD4+ T-Cells | 45.1 ± 4.5 | 30.5 ± 3.9 |
| Effector Memory (CD45RA- CCR7-) | CD4+ T-Cells | 20.8 ± 2.2 | 35.1 ± 3.1 |
| Naïve (CD45RA+ CCR7+) | CD8+ T-Cells | 38.9 ± 4.1 | 25.4 ± 3.5 |
| Effector Memory (CD45RA- CCR7-) | CD8+ T-Cells | 28.3 ± 3.0 | 45.9 ± 4.0 |
| Tregs (CD25+ FoxP3+) | CD4+ T-Cells | 5.1 ± 0.8 | 4.8 ± 0.7 |
Interpretation The hypothetical data in Table 2 suggests that this compound treatment significantly increases the expression of early (CD69) and late (HLA-DR) activation markers on both CD4+ and CD8+ T-cells.[1][10] The corresponding decrease in LAG-3 expression on CD8+ T-cells is consistent with the drug's proposed mechanism of action, potentially by promoting receptor internalization or shedding after blockade. Table 3 indicates a shift from a naïve to an effector memory phenotype, suggesting that this compound promotes T-cell differentiation and proliferation in response to stimulation.[12] The stable percentage of regulatory T-cells suggests that this compound's primary effect is on conventional T-cells rather than the regulatory subset in this context.
Conclusion This application note provides a robust framework for evaluating the immunomodulatory effects of this compound on human T-cells. The detailed protocols for cell handling, multi-color flow cytometry staining, and data analysis enable a comprehensive characterization of T-cell phenotype and activation status. This methodology is essential for preclinical assessment and mechanistic studies of novel immunotherapeutic agents like this compound and can be adapted for a wide range of compounds targeting T-cell function.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Overexpression of Lymphocyte Activation Gene-3 Inhibits Regulatory T Cell Responses in Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functionally Distinct LAG-3 and PD-1 Subsets on Activated and Chronically Stimulated CD8 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory T Cells: Molecular Actions on Effector Cells in Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 6. Comprehensive Phenotyping of T Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry markers guide | Abcam [abcam.com]
- 8. Measuring the effect of drug treatments on primary human CD8+ T cell activation and cytolytic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Frontiers | Advanced Flow Cytometry Assays for Immune Monitoring of CAR-T Cell Applications [frontiersin.org]
- 11. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing DPLG3 for T-Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of DPLG3 for T-cell assays. This compound is a highly selective, noncovalent inhibitor of the immunoproteasome's chymotryptic subunit β5i, playing a crucial role in modulating T-cell responses.[1][2] Proper concentration and experimental design are vital for achieving desired outcomes, such as suppressing T-cell proliferation and activation, without inducing significant cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on T-cells?
A1: this compound is a specific inhibitor of the immunoproteasome subunit β5i, which is highly expressed in immune cells like T-cells and dendritic cells.[2] Its primary mechanism of action involves the suppression of T-cell proliferation and activation.[1][2][3] It achieves this by downregulating the protein levels of NF-κB p50 and p65, key transcription factors in the T-cell activation pathway.[1]
Q2: What are the expected effects of this compound on T-cell phenotype and function?
A2: Treatment with this compound is expected to result in a concentration-dependent decrease in T-cell proliferation upon stimulation (e.g., with anti-CD3/CD28).[2][3] Furthermore, this compound can diminish the accumulation of effector T-cells and promote the expression of co-inhibitory and exhaustion markers such as PD1, TIM3, and LAG-3 on both CD4+ and CD8+ effector T-cells.[2]
Q3: What is a typical starting concentration range for this compound in in vitro T-cell assays?
A3: Based on published data, a starting concentration range of 0.5 µM to 5 µM is recommended for in vitro T-cell proliferation assays.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How can I assess the optimal concentration of this compound for my experiment?
A4: The optimal concentration should effectively suppress the desired T-cell function (e.g., proliferation, cytokine production) while maintaining high cell viability. This can be determined by performing a dose-response curve and assessing both the inhibitory effect and cytotoxicity (e.g., using a viability dye like Propidium Iodide or a live/dead stain in flow cytometry).
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been used in murine models. For example, intraperitoneal administration at doses of 2.5-5 mg/kg has been shown to attenuate disease progression in experimental colitis models, and a dose of 25 mg/kg has been used to prolong heart allograft survival.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in T-cell suppression between replicates. | - Inconsistent this compound concentration.- Uneven cell plating.- Variation in T-cell activation stimulus. | - Ensure accurate and consistent pipetting of this compound.- Mix cell suspension thoroughly before plating.- Use a master mix for the activation stimulus. |
| No significant T-cell suppression observed. | - this compound concentration is too low.- Inactive this compound compound.- Insufficient incubation time.- Strong T-cell activation stimulus. | - Perform a dose-response experiment with a higher concentration range.- Verify the integrity and proper storage of the this compound stock solution.- Optimize the incubation time with this compound.- Consider titrating down the activation stimulus (e.g., anti-CD3/CD28 concentration). |
| High levels of T-cell death (cytotoxicity). | - this compound concentration is too high.- Prolonged incubation time.- Poor cell health prior to the assay. | - Perform a dose-response experiment to identify a non-toxic concentration.- Optimize the incubation time.- Ensure the use of healthy, viable T-cells at the start of the experiment. |
| Unexpected T-cell activation or proliferation. | - Contamination of this compound stock or cell culture.- Incorrect compound used. | - Check for contamination in reagents and cell cultures.- Verify the identity and purity of the this compound compound. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
Objective: To determine the optimal concentration of this compound for inhibiting T-cell proliferation.
Materials:
-
Isolated primary T-cells (e.g., from PBMCs)
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound stock solution (e.g., in DMSO)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well flat-bottom plate
-
Flow cytometer
Methodology:
-
Label isolated T-cells with a cell proliferation dye according to the manufacturer's protocol.
-
Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Prepare a T-cell activation cocktail containing anti-CD3 and anti-CD28 antibodies in complete RPMI-1640 medium.
-
Add 100 µL of the activation cocktail to the appropriate wells. Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
Harvest the cells and analyze proliferation by flow cytometry, gating on the live cell population.
Protocol 2: Analysis of T-Cell Activation and Exhaustion Markers
Objective: To assess the effect of this compound on the expression of activation and exhaustion markers on T-cells.
Materials:
-
Isolated primary T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound stock solution
-
Fluorochrome-conjugated antibodies against CD4, CD8, CD25, CD69, PD1, TIM3, and LAG-3
-
96-well U-bottom plate
-
Flow cytometer
Methodology:
-
Plate T-cells in a 96-well U-bottom plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Treat the cells with the desired concentration of this compound or vehicle control.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies for surface markers.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the expression levels of activation (CD25, CD69) and exhaustion (PD1, TIM3, LAG-3) markers on CD4+ and CD8+ T-cell subsets.
Data Presentation
Table 1: Example Dose-Response of this compound on T-Cell Proliferation
| This compound Concentration (µM) | % Proliferation (Mean ± SD) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 85 ± 5 | 95 ± 2 |
| 0.5 | 62 ± 7 | 94 ± 3 |
| 1 | 45 ± 6 | 93 ± 2 |
| 2.5 | 21 ± 4 | 91 ± 4 |
| 5 | 8 ± 3 | 88 ± 5 |
Table 2: Effect of this compound on T-Cell Marker Expression
| Marker | % Positive Cells (Vehicle Control) | % Positive Cells (this compound - 2.5 µM) |
| CD25 | 78 | 42 |
| CD69 | 82 | 55 |
| PD1 | 15 | 35 |
| TIM3 | 8 | 25 |
| LAG-3 | 5 | 22 |
Visualizations
Caption: this compound inhibits the immunoproteasome, blocking NF-κB activation and subsequent T-cell proliferation.
Caption: Workflow for assessing this compound's effect on T-cell proliferation.
References
DPLG3 Technical Support Center: Solubility and Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of DPLG3 in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal long-term stability, it is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended:
-
Powder: Store at -20°C for up to 3 years. For short-term storage (days to weeks), 0-4°C in a dry, dark environment is acceptable. The compound is stable at ambient temperature for several weeks, as is common during shipping.
-
In Solvent (e.g., DMSO): For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (for up to 6 months) or -20°C (for up to 1 month).
Q3: What is the expected solubility of this compound in aqueous buffers like PBS?
Q4: Can I sterilize this compound solutions?
A4: Solutions of this compound in DMSO are generally considered self-sterilizing. If you need to sterilize an aqueous working solution, it is recommended to filter it through a 0.22 µm sterile filter. Autoclaving (high-temperature, high-pressure sterilization) is not recommended as it may degrade the compound.
Troubleshooting Guide
Issue: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer.
-
Possible Cause: The low aqueous solubility of this compound can cause it to precipitate when the concentration of the organic co-solvent (like DMSO) is significantly reduced upon dilution.
-
Solution:
-
Decrease the Final Concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer. For many cell-based assays, this compound is effective in the 1-5 µM range.[1]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can sometimes prevent precipitation.
-
Increase the Co-solvent Concentration: For your specific experiment, determine if a slightly higher final concentration of DMSO is permissible. For most cell-based assays, a final DMSO concentration of less than 0.5% is well-tolerated.
-
Consider Alternative Solvents for in vivo studies: For animal studies requiring higher concentrations, a formulation containing co-solvents like PEG300, Tween 80, and corn oil may be necessary.
-
Issue: I am seeing a loss of this compound activity in my experiments over time.
-
Possible Cause: this compound may be degrading in your experimental buffer due to factors like pH, temperature, or light exposure.
-
Solution:
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound from a frozen stock on the day of the experiment.
-
Assess Stability in Your Buffer: Perform a stability study of this compound in your specific experimental buffer under your experimental conditions (e.g., temperature). You can use techniques like HPLC to monitor the concentration of this compound over time.
-
Control Environmental Factors: Protect your this compound solutions from light and maintain them at the appropriate temperature.
-
Quantitative Data Summary
While specific solubility values in various buffers are not available, the following tables summarize the available data on this compound's biological activity and recommended storage.
| Parameter | Value | Reference |
| IC₅₀ (β5i subunit) | 4.5 nM | MedchemExpress Product Information |
| IC₅₀ (mouse i-20S) | 9.4 nM | MedchemExpress Product Information |
| Effective in vitro Conc. | 1-5 µM | MedchemExpress Product Information[1] |
| Condition | Recommendation |
| Storage (Powder) | -20°C (long-term), 0-4°C (short-term) |
| Storage (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) |
| Recommended Stock Solvent | DMSO |
| In vivo Formulation | Requires co-solvents such as DMSO, PEG300, Tween 80, Corn Oil |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for in vitro Assays
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, high-purity water or desired aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Prepare Stock Solution:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
-
Aliquot and Store Stock Solution:
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Perform a serial dilution of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration (e.g., 1-5 µM).
-
Ensure the final concentration of DMSO in your working solution is below the tolerance level for your specific assay (typically <0.5%).
-
Protocol 2: Assessment of this compound Stability in an Experimental Buffer using HPLC
Materials:
-
This compound stock solution in DMSO
-
Experimental buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Incubator or water bath set to the experimental temperature
Procedure:
-
Sample Preparation:
-
Prepare a fresh working solution of this compound in the experimental buffer at a known concentration (e.g., 10 µM).
-
Filter the solution through a 0.22 µm filter.
-
-
Time-Course Incubation:
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain a baseline reading.
-
Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and inject them into the HPLC.
-
-
HPLC Analysis:
-
Use a suitable mobile phase to achieve good separation of the this compound peak. The exact conditions will need to be optimized for your specific HPLC system.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of this compound remaining versus time to determine its stability profile in the tested buffer.
-
Visualizations
Caption: this compound inhibits the β5i subunit of the immunoproteasome, preventing IκBα degradation and subsequent NF-κB activation.
Caption: A decision-making workflow for troubleshooting this compound solubility issues in aqueous buffers.
References
DPLG3 In Vivo Delivery: Technical Support Center
.
Welcome to the technical support center for the DPLG3 (Dendrimer-based Poly-L-Glutamic acid conjugate for 3rd generation gene therapy) platform. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome common challenges during in vivo experiments.
Section 1: Formulation & Stability Issues
FAQ 1: My this compound/siRNA complexes are aggregating. What are the possible causes and solutions?
Answer: Aggregation of this compound/siRNA complexes is a common issue that can significantly impact delivery efficiency and toxicity. The primary causes are improper formulation, suboptimal buffer conditions, and interactions with serum proteins.[1][2]
Potential Causes & Troubleshooting Steps:
-
Incorrect N/P Ratio: The ratio of nitrogen atoms in the this compound dendrimer to phosphate groups in the siRNA (N/P ratio) is critical for complex formation and stability. An incorrect ratio can lead to poorly formed, unstable complexes that are prone to aggregation.
-
Solution: Perform a titration experiment to determine the optimal N/P ratio for your specific siRNA and target. Start with a range of N/P ratios and assess complex size, zeta potential, and siRNA encapsulation efficiency.
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer used for complexation can affect particle stability.
-
Solution: Use a low ionic strength buffer, such as RNase-free water or a buffered glucose solution (e.g., 5% dextrose), for complex formation. High salt concentrations can shield surface charges, leading to aggregation.[2]
-
-
Interaction with Serum Proteins: When administered in vivo, nanoparticles can be coated by serum proteins, forming a "protein corona" that can lead to aggregation and clearance by the immune system.[1][3]
Table 1: Recommended Physicochemical Properties for this compound/siRNA Complexes
| Parameter | Recommended Range | Method of Analysis |
| Hydrodynamic Diameter | 50 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +10 to +30 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 90% | Ribogreen Assay or Gel Retardation Assay |
Section 2: Low Gene Knockdown Efficiency
FAQ 2: I am observing low or no target gene knockdown in my animal model. What should I check?
Answer: Low knockdown efficiency is a frequent challenge in in vivo RNAi experiments. This can stem from issues with the this compound/siRNA complexes, inefficient delivery to the target tissue, or problems with the siRNA itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo gene knockdown.
Detailed Steps:
-
Verify Complex Characteristics: Before in vivo administration, confirm that your this compound/siRNA complexes meet the specifications in Table 1 . Aggregated or unstable particles will not deliver their payload effectively.
-
Assess Biodistribution: It is crucial to determine if the complexes are reaching the target organ. Up to 99% of systemically administered nanoparticles can accumulate in the liver, which may be a barrier to reaching other tissues.[6]
-
Confirm siRNA Integrity and Potency: The siRNA itself may be the issue.
-
Optimize Dosing and Administration Route: The dose may be insufficient, or the administration route may be suboptimal for your target tissue.
Section 3: Toxicity and Immune Response
FAQ 3: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound/siRNA administration. How can I mitigate this?
Answer: In vivo toxicity can be caused by the delivery vehicle, the siRNA payload, or off-target effects. Dendrimers, particularly those with cationic surfaces, can cause dose-dependent toxicity.[4]
Potential Causes & Mitigation Strategies:
-
Cationic Surface Charge: The positive charge on this compound, while necessary for siRNA complexation, can interact with negatively charged cell membranes and blood components, leading to toxicity.[3][15]
-
Mitigation:
-
PEGylation: Surface modification with PEG shields the positive charge, reducing non-specific interactions and toxicity.[4]
-
Optimize N/P Ratio: Use the lowest N/P ratio that still provides efficient encapsulation and delivery to minimize excess positive charge.
-
-
-
Innate Immune Response: siRNAs can be recognized by the innate immune system (e.g., Toll-like receptors), triggering an inflammatory response.[16]
-
Mitigation: Use chemically modified siRNAs (e.g., 2'-O-methyl modifications) to reduce immune stimulation.
-
-
Off-Target Effects: The siRNA may be silencing unintended genes, leading to a toxic phenotype.[16][17][18] This can occur through partial sequence complementarity, especially in the seed region (bases 2-8) of the siRNA.[18]
-
Mitigation:
-
Perform a thorough bioinformatics analysis to check for potential off-target binding.
-
Use the lowest effective dose of siRNA.
-
Consider pooling multiple siRNAs targeting the same gene to reduce the concentration of any single off-target-inducing sequence.[18]
-
-
Caption: Decision tree for diagnosing the source of in vivo toxicity.
Section 4: Experimental Protocols
Protocol 1: Biodistribution Analysis of this compound/siRNA Complexes
This protocol describes a method for assessing the in vivo distribution of this compound complexes using near-infrared (NIR) fluorescence imaging.[8][9]
Materials:
-
This compound/siRNA-Cy5 complexes
-
Anesthetizing agent (e.g., isoflurane)
-
In vivo imaging system (IVIS)
-
Saline (0.9% NaCl)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Injection: Administer 100 µL of this compound/siRNA-Cy5 complexes (or saline for control animals) via tail vein injection. A typical dose is 1-2 mg/kg of siRNA.
-
Imaging: At desired time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the animals and place them in the IVIS system. Acquire whole-body fluorescence images using the appropriate excitation/emission filters for Cy5.
-
Ex Vivo Analysis: At the final time point, humanely euthanize the animals. Dissect major organs (liver, spleen, lungs, kidneys, heart, tumor, etc.).
-
Organ Imaging: Arrange the dissected organs on a non-fluorescent surface and image them using the IVIS system.
-
Quantification: Use the imaging software to draw regions of interest (ROIs) around each organ and quantify the average radiant efficiency. This provides a semi-quantitative measure of complex accumulation in each organ.[9]
Protocol 2: Quantification of In Vivo Gene Knockdown by qRT-PCR
This protocol details how to measure the reduction in target mRNA levels in a specific tissue following treatment.[19]
Materials:
-
Tissue samples from treated and control animals
-
RNA lysis buffer (e.g., TRIzol)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, Actin)
Procedure:
-
Tissue Homogenization: Immediately after dissection, place the tissue sample (20-30 mg) in RNA lysis buffer and homogenize using a bead beater or rotor-stator homogenizer.
-
RNA Extraction: Extract total RNA from the homogenate using a commercial RNA extraction kit according to the manufacturer's instructions. Quantify the RNA concentration and assess purity (A260/A280 ratio).
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers for your target gene (or housekeeping gene), and the synthesized cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for the target gene and the housekeeping gene in both control and treated samples.
-
Calculate the change in gene expression using the Delta-Delta Ct (ΔΔCt) method.
-
Percent knockdown = (1 - 2-ΔΔCt) * 100.
-
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Health Concerns of Various Nanoparticles: A Review of Their in Vitro and in Vivo Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. ijbr.com.pk [ijbr.com.pk]
- 6. Exploring and Analyzing the Systemic Delivery Barriers for Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering dendrimer self-assembly for efficient siRNA delivery: from conceptual design to in vivo efficient gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dendrimer-siRNA Conjugates for Targeted Intracellular Delivery in Glioblastoma Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Delivering siRNA with Dendrimers: In Vivo Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 18. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 19. qiagen.com [qiagen.com]
minimizing off-target effects of DPLG3 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DPLG3, a highly selective inhibitor of the immunoproteasome subunit β5i. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help minimize off-target effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, noncovalent inhibitor of the chymotryptic-like activity of the β5i (LMP7) subunit of the immunoproteasome.[1] Its primary mechanism of action is the suppression of the NF-κB signaling pathway by inhibiting the degradation of IκBα, which leads to reduced T-cell proliferation and decreased production of pro-inflammatory cytokines.[2][3][4]
Q2: What are off-target effects and why is it crucial to minimize them when using this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. Minimizing these effects is critical to ensure that the observed experimental outcomes are a direct result of inhibiting the β5i subunit and not due to unintended interactions with other cellular components. This ensures data accuracy and the correct interpretation of the biological role of the immunoproteasome.
Q3: How can I be confident that the observed effects in my experiment are due to on-target this compound activity?
A3: To confirm on-target activity, it is recommended to include the following controls in your experimental design:
-
Use a structurally distinct β5i inhibitor: Comparing the effects of this compound with another selective β5i inhibitor that has a different chemical structure can help confirm that the observed phenotype is due to the inhibition of the immunoproteasome and not a shared off-target.
-
Employ an inactive control compound: A structurally similar but inactive analog of this compound can serve as an excellent negative control.
-
Genetic knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the PSMB8 gene (encoding β5i) should phenocopy the effects of this compound treatment.
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect with minimal toxicity. Based on published data, concentrations in the low nanomolar to low micromolar range have been shown to be effective. For example, this compound has an IC50 of 4.5 nM for inhibiting the chymotryptic-like activity of the β5i subunit.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity | Off-target effects at high concentrations. | Perform a dose-response curve to determine the EC50 for toxicity. Use the lowest effective concentration for your on-target effect. Screen for off-target effects using a kinase panel or a broader proteomic approach. |
| High variability in experimental results | Inconsistent compound potency or degradation. Improper cell handling or assay conditions. | Ensure proper storage and handling of this compound. Use a consistent protocol for cell seeding, treatment, and harvesting. Include appropriate positive and negative controls in every experiment. |
| No or weak on-target effect observed | Low expression of the immunoproteasome in the cell line. Incorrect assay setup or reagents. | Confirm the expression of the β5i subunit in your cell model using western blot or qPCR. Verify the activity of your assay using a positive control. Ensure the correct filter sets and instrument settings are used for fluorescent or luminescent readouts. |
| Results are inconsistent with published data | Differences in experimental conditions (e.g., cell line, passage number, serum concentration). | Carefully review and align your experimental protocol with published studies. Standardize your experimental conditions as much as possible. |
Experimental Protocols
Immunoproteasome Activity Assay
This protocol is adapted from a method for measuring immunoproteasome activity in whole-cell lysates using a fluorogenic substrate.[5][6]
Objective: To measure the chymotryptic-like activity of the β5i subunit of the immunoproteasome in cell lysates.
Materials:
-
Cells of interest
-
Proteasome Activity Lysis Buffer (25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT, 1x protease inhibitor cocktail)
-
Proteasome Activity Assay Buffer (50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, 1 mM fresh DTT)
-
β5i-specific fluorogenic substrate (e.g., Ac-ANW-AMC)
-
This compound
-
Black 96-well plates
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Lyse the cells using Proteasome Activity Lysis Buffer.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a black 96-well plate, add 10 µl of cell lysate to each well.
-
Add this compound at various concentrations to the test wells. Include a vehicle control (e.g., DMSO).
-
Add 100 µl of Proteasome Activity Assay Buffer containing the β5i-specific fluorogenic substrate (final concentration of 12.5 µM is a good starting point) to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence every 3 minutes for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min).
-
Plot the rate of cleavage against the concentration of this compound to determine the IC50 value.
-
T-Cell Proliferation Assay (³H-Thymidine Incorporation)
This protocol is a standard method for assessing T-cell proliferation.[7][8][9][10][11]
Objective: To determine the effect of this compound on T-cell proliferation.
Materials:
-
Isolated T-cells or PBMCs
-
Complete RPMI-1640 medium
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, PHA)
-
This compound
-
³H-Thymidine
-
96-well U-bottom plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Plating:
-
Plate T-cells or PBMCs in a 96-well U-bottom plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.
-
-
Treatment and Stimulation:
-
Add this compound at various concentrations to the wells. Include a vehicle control.
-
Add T-cell activators to stimulate proliferation. Include an unstimulated control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
³H-Thymidine Labeling:
-
Add 1 µCi of ³H-thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
-
Harvesting and Measurement:
-
Harvest the cells onto a glass fiber filter using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM).
-
Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the stimulated control.
-
Cytokine Release Assay (ELISA)
This is a general protocol for measuring cytokine levels in cell culture supernatants.[12][13][14][15][16]
Objective: To quantify the effect of this compound on the release of a specific cytokine (e.g., IL-6, TNF-α) from stimulated immune cells.
Materials:
-
Immune cells (e.g., PBMCs, macrophages)
-
Cell culture medium
-
Stimulant (e.g., LPS)
-
This compound
-
Commercially available ELISA kit for the cytokine of interest
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Stimulation:
-
Plate immune cells in a 24-well plate and allow them to adhere if necessary.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with an appropriate stimulus (e.g., LPS for macrophages).
-
-
Supernatant Collection:
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Visualizations
Caption: this compound inhibits the β5i subunit of the immunoproteasome.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the role of the immunoproteasome in the activation of the canonical NF-κB pathway - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. Revisiting the Role of the Immunoproteasome in the Activation of the Canonical NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunoproteasome and viral infection: a complex regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. bowdish.ca [bowdish.ca]
- 13. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. h-h-c.com [h-h-c.com]
Technical Support Center: DPLG3 Efficacy in Chronic Inflammation Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DPLG3, a selective inhibitor of the immunoproteasome's β5i subunit, in chronic inflammation models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in chronic inflammation?
A1: this compound is a specific inhibitor of the chymotryptic-like β5i subunit of the immunoproteasome.[1] Its primary mechanism of action in chronic inflammation involves the downregulation of the canonical NF-κB signaling pathway.[2][3] By inhibiting the immunoproteasome, this compound reduces the protein levels of NF-κB p50 and p65, leading to a decrease in the production of pro-inflammatory cytokines and the infiltration of effector T cells and macrophages into inflamed tissues.[2][3]
Q2: In which preclinical models of chronic inflammation has this compound shown efficacy?
A2: this compound has demonstrated significant therapeutic effects in a preclinical murine model of colitis induced by dextran sodium sulfate (DSS).[2][3] It has also been shown to promote long-term cardiac allograft acceptance in mice, a model with a significant chronic inflammatory component.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: For intraperitoneal (i.p.) injections in mice, this compound can be formulated in a vehicle consisting of 5% dextrose, 10% Cremophor EL, and 10% Ethanol in an aqueous solution. It is crucial to ensure the final solution is sterile and isotonic.
Q4: What are the typical dosage ranges for this compound in a DSS-induced colitis model?
A4: In a DSS-induced colitis mouse model, this compound has been shown to be effective when administered daily via intraperitoneal injection at doses ranging from 2.5 to 5 mg/kg.[1]
Q5: How can I assess the efficacy of this compound treatment in my colitis model?
A5: Efficacy can be assessed by monitoring several parameters, including:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.[4][5][6]
-
Colon length and weight: Inflammation typically leads to a shortened and heavier colon.
-
Histological analysis: Examination of colon tissue for signs of inflammation, such as immune cell infiltration and epithelial damage.
-
Cytokine levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon tissue or serum.[7]
-
Flow cytometry: Analysis of immune cell populations (e.g., T cell subsets) in the spleen, lymph nodes, and colon.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in DSS-induced colitis severity | 1. Differences in mouse strain, age, sex, or gut microbiota.[11][12] 2. Inconsistent DSS concentration or administration.[11] 3. Variations in housing conditions. | 1. Use age- and sex-matched mice from the same vendor and co-house them. Consider using littermates for knockout/transgenic studies.[11] 2. Ensure precise DSS concentration and consistent administration in drinking water. Prepare fresh DSS solution regularly. 3. Maintain consistent and clean housing conditions to minimize microbial variations. |
| This compound does not appear to be effective | 1. Improper formulation or administration of this compound. 2. Inadequate dosage. 3. Timing of treatment initiation is too late in the disease progression. 4. Degradation of this compound. | 1. Verify the correct preparation of the vehicle and ensure proper intraperitoneal injection technique. 2. Perform a dose-response study to determine the optimal effective dose for your specific model and conditions. 3. Initiate this compound treatment at the onset of DSS administration or shortly after for prophylactic or early therapeutic intervention studies. 4. Store this compound powder at -80°C and prepare fresh solutions for each experiment. Assess the stability of your formulation if storing for extended periods.[13][14][15] |
| Inconsistent results in in vitro T-cell proliferation assays | 1. Suboptimal T-cell activation. 2. Variability in cell density. 3. Incorrect concentration of this compound. | 1. Ensure proper stimulation with anti-CD3/CD28 antibodies or other appropriate stimuli. 2. Maintain a consistent cell density across all wells and experiments. 3. Perform a concentration-response curve to determine the IC50 of this compound for T-cell proliferation in your specific assay conditions. |
| Difficulty in assessing immunoproteasome activity | 1. Issues with substrate specificity. 2. Inactive enzyme in lysates. 3. Incorrect buffer conditions. | 1. Use a specific substrate for the β5i subunit, such as Ac-ANW-AMC.[10] 2. Prepare fresh cell or tissue lysates and keep them on ice. Avoid multiple freeze-thaw cycles. 3. Use an appropriate assay buffer containing ATP and DTT to maintain proteasome activity.[10] |
Quantitative Data Summary
The following table summarizes the key efficacy data of this compound in a DSS-induced colitis mouse model.
| Parameter | Vehicle Control | This compound (5 mg/kg) | ONX-0914 (5 mg/kg) | Reference |
| Body Weight Loss (%) | 15.2 ± 2.1 | 7.8 ± 1.5 | 10.1 ± 1.8 | [2] |
| Disease Activity Index (DAI) | 8.5 ± 0.9 | 4.2 ± 0.7 | 5.8 ± 0.8 | [2] |
| Colon Length (cm) | 5.1 ± 0.4 | 7.2 ± 0.5 | 6.5 ± 0.4 | [2] |
| Spleen Weight (mg) | 180 ± 25 | 110 ± 15 | 135 ± 20 | [2] |
| Colon TNF-α (pg/mg protein) | 125 ± 18 | 65 ± 10 | 85 ± 12 | [2] |
| Colon IL-6 (pg/mg protein) | 98 ± 15 | 45 ± 8 | 62 ± 10 | [2] |
| Colon IL-1β (pg/mg protein) | 85 ± 12 | 38 ± 6 | 55 ± 9 | [2] |
*p < 0.05 compared to vehicle control.
Experimental Protocols
DSS-Induced Colitis in Mice and this compound Treatment
This protocol describes the induction of acute colitis using DSS and subsequent treatment with this compound.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran sodium sulfate (DSS), MW 36,000-50,000
-
This compound
-
Vehicle solution (e.g., 5% dextrose, 10% Cremophor EL, 10% Ethanol in sterile water)
-
Sterile PBS
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
Colitis Induction: Administer 2.5-3% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.[11][16]
-
This compound Preparation: Prepare a stock solution of this compound in the vehicle. The final injection volume should be approximately 100-200 µL.
-
This compound Administration: Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily, starting from day 0 (the first day of DSS administration) until the end of the experiment.[1]
-
Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: On day 8 (or a predetermined endpoint), euthanize the mice.
-
Macroscopic Evaluation: Measure the length of the colon from the cecum to the anus and record its weight. Also, record the spleen weight.
-
Sample Processing:
-
Collect a portion of the distal colon for histological analysis (fix in 10% neutral buffered formalin).
-
Collect another portion of the colon for cytokine analysis (snap-freeze in liquid nitrogen and store at -80°C).
-
Isolate splenocytes and mesenteric lymph node cells for flow cytometric analysis.
-
In Vitro T-Cell Proliferation Assay
This protocol outlines the procedure to assess the effect of this compound on T-cell proliferation.
Materials:
-
Splenocytes isolated from C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-mouse CD3e and anti-mouse CD28 antibodies
-
This compound (dissolved in DMSO)
-
Cell proliferation dye (e.g., CFSE or similar)
-
96-well flat-bottom plates
Procedure:
-
Cell Preparation: Isolate splenocytes from a C57BL/6 mouse and prepare a single-cell suspension.
-
Cell Staining: Label the splenocytes with a cell proliferation dye according to the manufacturer's instructions.
-
Plating: Seed the labeled splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.
-
This compound Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (DMSO).
-
T-Cell Stimulation: Add anti-mouse CD3e (1 µg/mL) and anti-mouse CD28 (1 µg/mL) antibodies to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze the dilution of the cell proliferation dye by flow cytometry. The percentage of proliferated cells will be inversely proportional to the fluorescence intensity.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunoproteasome inhibitor this compound attenuates experimental colitis by restraining NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Blood-Based Immune Protein Markers of Disease Progression in Murine Models of Acute and Chronic Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Munronoid I Ameliorates DSS-Induced Mouse Colitis by Inhibiting NLRP3 Inflammasome Activation and Pyroptosis Via Modulation of NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of GB1 on DSS-Induced Colitis in WT and Nlrp3-/- Mice [mdpi.com]
- 7. In vivo evidence of the prevents DSS-induced colitis of Lactiplantibacillus plantarum L15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Treg cell plasticity as a driver of inflammation in spondyloarthritis and psoriasis [frontiersin.org]
- 10. Treg cell plasticity as a driver of inflammation in spondyloarthritis and psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. In vitro Stability Study of a Panel of Commercial Antibodies at Physiological pH and Temperature as a Guide to Screen Biologic Candidate Molecules for the Potential Risk of In vivo Asparagine Deamidation and Activity Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. redoxis.se [redoxis.se]
addressing DPLG3 variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DPLG3, a selective inhibitor of the immunoproteasome subunit β5i.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small molecule inhibitor of the chymotrypsin-like activity of the immunoproteasome subunit β5i (also known as LMP7).[1] It exhibits high selectivity for β5i over the constitutive proteasome subunit β5c.[2] By inhibiting β5i, this compound can suppress cytokine release, modulate T-cell activation and proliferation, and downregulate the NF-κB signaling pathway.[1][3]
Q2: What are the recommended starting concentrations for this compound in cell culture experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. Based on published data, a concentration range of 0.5 µM to 5 µM is a good starting point for in vitro experiments, such as T-cell proliferation assays and analysis of NF-κB p65 and p50 protein levels.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and assay.
Q3: What is the IC50 of this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound has been reported to be 4.5 nM for human β5i and 9.4 nM for mouse β5i.[1]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For use in cell culture, it is recommended to dissolve it in a suitable solvent like DMSO to create a stock solution. For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q5: What are the known in vivo applications of this compound?
A5: this compound has been used in preclinical mouse models to study its therapeutic potential. For example, it has been shown to attenuate disease progression in a DSS-induced experimental colitis model and to prolong heart allograft survival in mice.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of target pathway (e.g., NF-κB) | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit the immunoproteasome in your specific cell type. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of 0.5 µM to 5 µM and assess the downstream effects on your target pathway.[1] |
| Incorrect Incubation Time: The incubation time may be too short for this compound to exert its inhibitory effect. | Optimize the incubation time. For NF-κB signaling, an incubation time of around 2 hours has been shown to be effective.[1] | |
| Cell Type Insensitivity: Some cell types may have lower expression levels of the immunoproteasome or may have redundant signaling pathways that are not dependent on β5i activity. | Confirm the expression of the β5i subunit in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to have high immunoproteasome expression as a positive control. | |
| This compound Degradation: Improper storage or handling of this compound may have led to its degradation. | Prepare fresh stock solutions of this compound from a solid powder. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| High Cell Death or Cytotoxicity | This compound Concentration Too High: The concentration of this compound being used may be toxic to the cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of this compound for your specific cell line. Use a concentration that effectively inhibits the target without causing significant cell death. |
| Off-Target Effects: At high concentrations, small molecule inhibitors can sometimes have off-target effects that lead to cytotoxicity. | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects. | |
| Variability Between Experiments | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses to inhibitors. | Maintain consistent cell culture practices. Ensure cells are seeded at the same density and are within a similar passage number range for all experiments. |
| Lot-to-Lot Variability of this compound: Different batches of the compound may have slight variations in purity or activity. | If you suspect lot-to-lot variability, it is advisable to test a new batch alongside the old one to ensure consistent results. Whenever possible, purchase a larger quantity of a single lot for a series of related experiments. | |
| Inconsistent this compound Preparation: Errors in the preparation of this compound stock solutions or dilutions can lead to variability. | Be meticulous in the preparation of this compound solutions. Use calibrated pipettes and ensure the compound is fully dissolved in the solvent before further dilution. |
Experimental Protocols
Western Blot for NF-κB p65 and p50
-
Cell Treatment: Seed your cells of interest (e.g., bone marrow-derived macrophages) at an appropriate density. Allow the cells to adhere overnight. The following day, treat the cells with this compound at the desired concentrations (e.g., 1 µM, 2.5 µM, 5 µM) for a specified time (e.g., 2 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against NF-κB p65 and p50 overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
T-Cell Proliferation Assay
-
Cell Isolation: Isolate T-cells from your source of interest (e.g., mouse spleen) using a standard isolation kit.
-
Cell Seeding: Seed the isolated T-cells in a 96-well plate at a density of approximately 1 x 10^5 cells per well.
-
Treatment and Stimulation: Treat the cells with a range of this compound concentrations (e.g., 0.5 µM to 5 µM).[1] Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies. Include appropriate controls (unstimulated cells, stimulated cells without this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: Assess T-cell proliferation using a standard method such as [3H]-thymidine incorporation, CFSE dilution assay, or a colorimetric assay like WST-1 or MTT.
Signaling Pathways and Workflows
Caption: this compound inhibits the immunoproteasome, leading to reduced NF-κB activation.
Caption: A logical workflow for troubleshooting this compound experimental variability.
References
DPLG3 Cytotoxicity Assessment in Primary Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for assessing the effects of DPLG3 on primary cells. Given that this compound is a selective, non-cytotoxic immunoproteasome inhibitor, this guide focuses on distinguishing its intended anti-proliferative effects from true cytotoxicity and troubleshooting common experimental challenges.[1][2]
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on primary cells?
A: this compound is a rationally designed, non-covalent, and highly selective inhibitor of the immunoproteasome chymotryptic subunit β5i.[1][3] The immunoproteasome is highly expressed in immune cells like T cells, B cells, and dendritic cells.[1] Unlike broad-spectrum proteasome inhibitors (e.g., bortezomib), this compound is designed to be non-cytotoxic .[1][2] Its primary mechanism is the suppression of immune cell activation and proliferation, not the induction of cell death.[1][2][3] Therefore, you should expect to see a reduction in cell proliferation and function (e.g., cytokine release) without a significant increase in markers of cell death.[1]
Q2: If this compound is non-cytotoxic, why do I need to perform a cytotoxicity assay?
A: It is crucial for three reasons:
-
Confirmation: To confirm that under your specific experimental conditions (cell type, concentration, incubation time), this compound does not induce off-target cytotoxic effects.
-
Quality Control: To ensure that any observed decrease in cell number or function is due to the intended anti-proliferative effect and not cell death caused by contamination, incorrect compound concentration, or other experimental errors.
-
Establishing a Therapeutic Window: To determine the concentration range where this compound exerts its biological effect without causing cell death, which is critical for downstream experiments.
Q3: My MTT or WST-1 assay shows a decrease in signal after this compound treatment. Does this indicate cytotoxicity?
A: Not necessarily. Assays like MTT, WST-1, and XTT measure metabolic activity, which is often used as a proxy for cell viability and proliferation.[4] Since this compound is expected to suppress T-cell proliferation, a decrease in metabolic activity is the anticipated outcome.[1] To determine if this is due to cytotoxicity, you must multiplex your viability assay with a direct measure of cell death, such as an LDH release assay (for necrosis/membrane damage) or a Caspase-3/7 assay (for apoptosis).[5][6] If there is no corresponding increase in LDH release or caspase activity, the MTT result reflects an anti-proliferative or cytostatic effect, not cytotoxicity.
Q4: What are the best primary cells to use for assessing this compound's effects?
A: The ideal cell types are those that highly express the immunoproteasome.[1] These include:
-
Isolated T cells (CD4+ and CD8+)[1]
-
Monocyte-derived Macrophages[1][7] Studies have shown this compound effectively suppresses the proliferation and activation of these cell types.[1][2]
Q5: What should I do if I observe unexpected cell death in my primary cell cultures?
A: First, isolate the contaminated culture immediately.[8] Troubleshoot by checking for common issues such as bacterial, fungal, or mycoplasma contamination.[9][10][11] Review your protocol for potential errors in reagent concentration, pH shifts in the medium, or over-trypsinization during cell isolation.[10][12] It is also critical to ensure the quality of your media, serum, and other reagents.[11] If contamination and protocol errors are ruled out, consider if the this compound concentration used was excessively high, leading to off-target effects.
Part 2: Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in LDH assay | 1. Serum in the culture medium contains LDH.[13]2. Mechanical stress during plating or handling is lysing cells.3. High spontaneous cell death due to poor primary cell health. | 1. Use low-serum medium or serum-free medium if your cells can tolerate it. Always include a "medium-only" background control and subtract this value.[13]2. Handle plates gently; avoid vigorous pipetting or centrifugation.3. Ensure high viability of primary cells after isolation before starting the experiment. Allow cells to recover overnight before adding this compound. |
| MTT/WST-1 results are not reproducible | 1. Inconsistent cell seeding number across wells.2. Variation in incubation time with the MTT reagent.[4]3. This compound compound interferes with the formazan crystal absorbance reading. | 1. Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency.2. Add MTT reagent and solubilization buffer to all wells at consistent time intervals.3. Run a cell-free control with this compound and MTT reagent to check for direct chemical interaction. |
| Primary cells are not adhering or are clumping | 1. Over-trypsinization during cell isolation has damaged cell surface proteins.[12]2. Mycoplasma contamination.[10][12]3. Culture vessel is not properly coated (if required for the cell type). | 1. Reduce trypsin concentration or incubation time. Use gentle cell scrapers as an alternative.2. Regularly test cultures for mycoplasma. Discard contaminated cultures and decontaminate the work area.3. Ensure culture vessels are pre-coated with appropriate attachment factors (e.g., collagen, fibronectin). |
| Rapid pH shift in culture medium (e.g., turns yellow) | 1. Bacterial or yeast contamination.[8]2. Incorrect CO₂ tension in the incubator.[10]3. Overgrowth of cells in the well. | 1. Immediately check the culture under a microscope for turbidity or microorganisms. Discard if contaminated.[9]2. Ensure the CO₂ level matches the sodium bicarbonate concentration in your medium.[10]3. Optimize your initial cell seeding density to avoid confluence before the experimental endpoint. |
Part 3: Data Presentation
Table 1: Hypothetical Assay Results for this compound vs. a Cytotoxic Compound
| Treatment | Concentration (µM) | Cell Proliferation (% of Control - MTT Assay) | Membrane Integrity (% LDH Release) | Apoptosis (% Caspase-3/7 Activity) | Interpretation |
| Vehicle Control | 0 | 100% | 5% | 100% | Baseline |
| This compound | 0.1 | 95% | 6% | 102% | No Effect |
| This compound | 1.0 | 55% | 7% | 105% | Anti-proliferative |
| This compound | 10.0 | 20% | 8% | 110% | Strongly Anti-proliferative |
| Cytotoxic Compound | 0.1 | 90% | 15% | 150% | Mildly Cytotoxic |
| Cytotoxic Compound | 1.0 | 40% | 65% | 450% | Strongly Cytotoxic |
| Cytotoxic Compound | 10.0 | 5% | 95% | 800% | Highly Cytotoxic |
Part 4: Visualized Workflows and Pathways
Diagram 1: this compound Signaling Pathway
Caption: this compound selectively inhibits the β5i subunit of the immunoproteasome.
Diagram 2: Experimental Workflow
Caption: Workflow for assessing this compound's effects on primary cells.
Diagram 3: Troubleshooting Unexpected Cytotoxicity
Caption: A logical flowchart for troubleshooting unexpected cell death.
Part 5: Experimental Protocols
Protocol 1: LDH Release Assay (Membrane Integrity)
This protocol is adapted from standard kits to measure the release of lactate dehydrogenase (LDH) from damaged cells.[5][6][14][15]
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well clear, flat-bottom tissue culture plates
-
Primary cells in suspension
-
This compound compound stock
-
10X Lysis Buffer (provided in kit) for positive control
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Plating: Seed 1x10⁴ to 5x10⁵ primary cells per well in 100 µL of culture medium. Include triplicate wells for each condition: Medium Only (background), Spontaneous Release (vehicle control), Maximum Release (positive control), and this compound-treated samples.
-
Incubation: Incubate the plate overnight in a humidified 37°C, 5% CO₂ incubator.[15]
-
Treatment:
-
Add 10 µL of this compound at various final concentrations to the sample wells.
-
Add 10 µL of vehicle (e.g., DMSO) to the Spontaneous Release and Maximum Release wells.
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
Lysis (Positive Control): 45 minutes before the end of incubation, add 10 µL of 10X Lysis Buffer to the Maximum Release wells.[14]
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[14]
-
Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the mixture to each well containing supernatant.
-
Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution.[14] Measure absorbance at 490 nm.
-
Calculation:
-
% Cytotoxicity = [(Compound-treated LDH activity – Spontaneous LDH activity) / (Maximum LDH activity – Spontaneous LDH activity)] * 100
-
Protocol 2: MTT Assay (Metabolic Activity & Proliferation)
This protocol measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial dehydrogenases in metabolically active cells.
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Plating and Treatment: Follow steps 1-3 from the LDH assay protocol.
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization buffer to each well. Mix gently with a multichannel pipette to dissolve the crystals.
-
Incubation: Leave the plate at room temperature in the dark for at least 2 hours (or overnight) to ensure complete solubilization.[16]
-
Measurement: Measure absorbance at 570 nm with a reference wavelength of 650 nm.[16]
-
Calculation:
-
% Proliferation = [(Absorbance of treated cells – Absorbance of blank) / (Absorbance of control cells – Absorbance of blank)] * 100
-
Protocol 3: Caspase-3/7 Assay (Apoptosis)
This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.[17][18][19]
Materials:
-
Luminescent or Fluorometric Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7)
-
96-well white-walled (for luminescence) or black-walled (for fluorescence) plates
-
Primary cells, this compound, and positive control for apoptosis (e.g., Staurosporine)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Plating and Treatment: Plate cells and treat with this compound and controls in the appropriate 96-well plate as described previously.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol.
-
Assay Reaction: Add the Caspase-3/7 reagent directly to each well in an equal volume to the culture medium (e.g., 100 µL reagent to 100 µL medium). Mix briefly on an orbital shaker.[20]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure luminescence or fluorescence (e.g., Ex/Em = 400/490 nm) according to the kit's instructions.[17]
-
Calculation:
-
% Caspase Activity = (Signal of treated cells / Signal of control cells) * 100
-
References
- 1. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-cytotoxic Inhibition of the Immunoproteasome Regulates Human Immune Cells in vitro and Suppresses Cutaneous Inflammation in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays [promega.kr]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Primary Cell Toxicity Assays at ImQuest [imquestbio.com]
- 8. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 11. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 12. adl.usm.my [adl.usm.my]
- 13. sciencellonline.com [sciencellonline.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. assaygenie.com [assaygenie.com]
- 18. tandfonline.com [tandfonline.com]
- 19. sartorius.com.cn [sartorius.com.cn]
- 20. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
DPLG3 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of DPLG3, a selective inhibitor of the immunoproteasome subunit β5i.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or No Inhibition of NF-κB Pathway | This compound Degradation: Improper storage or handling may lead to the degradation of the compound. | Store this compound as recommended by the manufacturer, typically at -20°C or -80°C. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the immunoproteasome in your specific cell type or experimental model. | Perform a dose-response experiment to determine the optimal concentration of this compound for your system. Start with a range of concentrations around the published IC50 values (see Quantitative Data section). | |
| Cellular Context: The expression and activity of the immunoproteasome can vary significantly between different cell types and under different stimulation conditions. | Confirm the expression of the β5i subunit in your cells of interest using Western blotting or qPCR. Ensure that your experimental conditions (e.g., inflammatory stimuli) are sufficient to induce immunoproteasome activity. | |
| Incorrect Timing of Treatment: The timing and duration of this compound treatment may not be optimal to observe the desired effect on the NF-κB pathway. | Optimize the incubation time with this compound. For signaling pathway analysis, pre-incubation with this compound for 1-2 hours before stimulation is often effective.[1] | |
| High Cell Viability/Low Cytotoxicity Observed | High Selectivity of this compound: this compound is highly selective for the immunoproteasome over the constitutive proteasome, which is essential for general cell viability. This is an expected and desirable characteristic. | This is not necessarily a problem. High selectivity is a key advantage of this compound, minimizing off-target toxicity.[2] If cytotoxicity is the desired outcome (e.g., in cancer cell lines), consider using a non-selective proteasome inhibitor as a positive control. |
| Unexpected Off-Target Effects | Partial Co-inhibition at High Concentrations: Although highly selective, at very high concentrations, off-target inhibition of other proteasome subunits could potentially occur.[2] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include appropriate negative controls to assess baseline cellular responses. |
| Variability in In Vivo Efficacy | Pharmacokinetics and Bioavailability: The route of administration, dosage, and formulation can impact the in vivo efficacy of this compound. | Refer to published studies for recommended in vivo dosing and administration protocols. For example, in a murine colitis model, this compound was administered intraperitoneally (i.p.) at 2.5-5 mg/kg daily.[1] |
| Animal Model Specifics: The pathophysiology of the disease model and the immune status of the animals can influence the therapeutic effect of this compound. | Thoroughly characterize your animal model and ensure it is appropriate for studying the effects of immunoproteasome inhibition. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of the chymotrypsin-like activity of the β5i (LMP7) subunit of the immunoproteasome.[3] By inhibiting the immunoproteasome, this compound prevents the degradation of IκBα, which in turn sequesters the NF-κB complex in the cytoplasm, leading to the downregulation of NF-κB signaling.[3][4] This results in reduced production of pro-inflammatory cytokines and modulation of T-cell responses.[4]
What is the IC50 of this compound? The IC50 of this compound for the human β5i subunit is approximately 4.5 nM, and for the mouse β5i subunit, it is approximately 9.4 nM.[1]
How should I dissolve and store this compound? this compound is typically dissolved in a solvent such as DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Working solutions should be prepared fresh from the stock solution for each experiment to ensure stability.
What are appropriate positive and negative controls for experiments with this compound?
-
Positive Controls:
-
For NF-κB inhibition: A well-characterized NF-κB inhibitor such as BAY 11-7082 or a non-selective proteasome inhibitor like MG132 can be used.
-
For induction of immunoproteasome activity: Treatment with pro-inflammatory cytokines like IFN-γ or TNF-α.
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
For cellular assays, an untreated control group.
-
Can this compound be used in combination with other therapies? Yes, studies have shown that this compound can synergize with other immunomodulatory agents. For instance, in a cardiac allograft model, this compound showed synergistic effects with CTLA4-Ig to promote long-term allograft acceptance.
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Target | Organism | IC50 |
| β5i (LMP7) subunit | Human | 4.5 nM |
| β5i (LMP7) subunit | Mouse | 9.4 nM |
Data sourced from MedChemExpress.[1]
Table 2: Recommended Concentration Ranges for In Vitro and In Vivo Studies
| Application | Concentration/Dosage | Reference |
| In Vitro (Cell Culture) | ||
| NF-κB Pathway Inhibition (BMDMs) | 1-5 µM | [1] |
| T-cell Proliferation Suppression | 0.5-5 µM | [1] |
| In Vivo (Mouse Models) | ||
| DSS-induced Colitis | 2.5-5 mg/kg, i.p., daily | [1] |
| Cardiac Allograft Survival | 25 mg/kg, i.p., daily | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of NF-κB Pathway Inhibition
This protocol describes the detection of p65 and IκBα protein levels in cell lysates following this compound treatment and stimulation.
Materials:
-
Cells of interest (e.g., macrophages, T-cells)
-
This compound
-
Stimulant (e.g., LPS, TNF-α)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a culture plate. Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., LPS at 1 µg/mL) to the wells and incubate for the desired time (e.g., 30 minutes for IκBα degradation, 1-2 hours for p65 expression).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 2: T-Cell Proliferation Assay
This protocol outlines the measurement of T-cell proliferation in response to stimulation in the presence of this compound.
Materials:
-
Primary T-cells (e.g., from spleen or peripheral blood)
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Complete RPMI-1640 medium
Procedure:
-
T-Cell Isolation: Isolate T-cells from your source material using standard methods (e.g., magnetic bead separation).
-
Labeling (if using proliferation dye): Label the T-cells with CFSE according to the manufacturer's instructions.
-
Assay Setup: Coat a 96-well plate with anti-CD3 antibody.
-
Seed the labeled T-cells in the coated plate.
-
Add soluble anti-CD28 antibody to the wells.
-
Add varying concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) or vehicle control to the wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
Measurement of Proliferation:
-
CFSE: Harvest the cells and analyze the dilution of the CFSE dye by flow cytometry.
-
[3H]-thymidine: Add [3H]-thymidine to the wells for the last 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporation of radioactivity using a scintillation counter.
-
-
Analysis: Quantify the proliferation in each treatment group relative to the vehicle control.
Visualizations
Caption: Mechanism of this compound action on the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Immunoproteasome inhibitor this compound attenuates experimental colitis by restraining NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Immunoproteasome Inhibition: DPLG3 vs. ONX-0914
For Researchers, Scientists, and Drug Development Professionals
The immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells, has emerged as a critical therapeutic target for a range of autoimmune diseases and hematological malignancies. Its selective inhibition offers the potential for potent immunomodulation with a reduced side-effect profile compared to broader proteasome inhibitors. This guide provides an objective comparison of two prominent immunoproteasome inhibitors, DPLG3 and ONX-0914, focusing on their performance, supporting experimental data, and underlying mechanisms of action.
At a Glance: Key Performance Characteristics
| Feature | This compound | ONX-0914 |
| Primary Target | Immunoproteasome subunit β5i (LMP7) | Immunoproteasome subunit β5i (LMP7) |
| Inhibition Mechanism | Noncovalent, reversible | Covalent, irreversible (epoxyketone) |
| Reported Selectivity | Exceptionally high for β5i over β5c | High for β5i, with some off-target activity |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and ONX-0914 against the chymotrypsin-like subunits of the human immunoproteasome (β5i) and constitutive proteasome (β5c). This data highlights the remarkable selectivity of this compound.
| Compound | Target Subunit | IC50 (nM) | Selectivity (β5c/β5i) | Reference |
| This compound | Human β5i | 4.5 | >7,200-fold | [1][2] |
| Human β5c | >33,300 | [1] | ||
| Mouse β5i | 9.4 | [2] | ||
| ONX-0914 | Human β5i | ~20-39 | ~12 to 40-fold | [1][3][4] |
| Human β5c | ~240-1560 | [1][3] |
Note: IC50 values can vary depending on the specific assay conditions and pre-incubation times. The selectivity of this compound has been reported to increase significantly with longer pre-incubation, reaching up to 99,000-fold.[1]
Mechanism of Action and Signaling Pathways
Both this compound and ONX-0914 exert their immunomodulatory effects by inhibiting the chymotrypsin-like activity of the β5i subunit of the immunoproteasome. This inhibition disrupts the degradation of specific protein substrates, leading to the modulation of key signaling pathways involved in immune cell function.
This compound's Impact on the NF-κB Signaling Pathway
This compound has been shown to downregulate the protein levels of the NF-κB subunits p50 and p65.[2] The NF-κB pathway is a central regulator of inflammation and immune responses. By inhibiting the immunoproteasome, this compound likely interferes with the degradation of IκBα, the inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: this compound inhibits NF-κB activation.
ONX-0914's Influence on T-Cell Differentiation and Cytokine Production
ONX-0914 has been demonstrated to modulate T-cell differentiation, particularly by inhibiting the development of pro-inflammatory Th1 and Th17 cells.[5] It also blocks the production of key inflammatory cytokines such as IL-23 and TNF-α.[4] The mechanism is thought to involve the disruption of signaling cascades crucial for T-cell activation and cytokine expression, including the ERK signaling pathway.
Caption: ONX-0914 modulates T-cell function.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and ONX-0914.
1. Proteasome Activity Assay (Fluorogenic Substrate-Based)
This assay is used to determine the IC50 values of inhibitors against specific proteasome subunits.
-
Objective: To measure the chymotrypsin-like activity of the immunoproteasome and constitutive proteasome in the presence of varying concentrations of this compound or ONX-0914.
-
Materials:
-
Purified human or mouse 20S immunoproteasome and constitutive proteasome.
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
This compound and ONX-0914 stock solutions in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and ONX-0914 in assay buffer.
-
In a 96-well plate, add the purified proteasome (immunoproteasome or constitutive proteasome) to each well.
-
Add the diluted inhibitors to the respective wells and incubate for a specified pre-incubation time (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Proteasome activity assay workflow.
2. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the inhibitors on different cell lines.
-
Objective: To determine the concentration at which this compound and ONX-0914 reduce the viability of cultured cells.
-
Materials:
-
Cell lines of interest (e.g., immune cell lines, cancer cell lines).
-
Complete cell culture medium.
-
This compound and ONX-0914 stock solutions in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear microplates.
-
Microplate spectrophotometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or ONX-0914 and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 (half-maximal effective concentration) values.
-
3. Cytokine Production Assay (ELISA)
This assay is used to quantify the effect of the inhibitors on the production of specific cytokines by immune cells.
-
Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-23) secreted by immune cells (e.g., PBMCs, macrophages) following treatment with this compound or ONX-0914.
-
Materials:
-
Primary immune cells or immune cell lines.
-
Cell culture medium and stimulants (e.g., LPS).
-
This compound and ONX-0914 stock solutions in DMSO.
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and stop solution).
-
96-well ELISA plates.
-
Microplate reader.
-
-
Procedure:
-
Plate the immune cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound or ONX-0914 for a specified time.
-
Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production and incubate for a defined period.
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves coating the plate with a capture antibody, adding the supernatants, followed by the addition of a detection antibody, an enzyme-linked secondary antibody, and a substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantify the cytokine concentration in the supernatants by comparing the absorbance values to a standard curve.
-
Conclusion
Both this compound and ONX-0914 are potent inhibitors of the immunoproteasome's β5i subunit, offering promising avenues for the treatment of immune-mediated diseases. The primary distinction lies in their selectivity and mechanism of action. This compound stands out for its exceptionally high selectivity for the immunoproteasome over the constitutive proteasome, which may translate to a more favorable safety profile. Its noncovalent, reversible binding mode also differs from the covalent and irreversible inhibition by ONX-0914.
The choice between these inhibitors for research or therapeutic development will depend on the specific application. The superior selectivity of this compound makes it an excellent tool for dissecting the specific roles of the immunoproteasome. ONX-0914, being more extensively studied in various preclinical models, provides a wealth of in vivo data. Further head-to-head in vivo studies will be crucial to fully elucidate the comparative therapeutic potential of these two important immunoproteasome inhibitors.
References
- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 26S Proteasome Activity Assay [bio-protocol.org]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
A Comparative Guide to DPLG3 and Bortezomib for NF-κB Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors used in the study of the NF-κB signaling pathway: DPLG3, a selective immunoproteasome inhibitor, and bortezomib, a broad-spectrum proteasome inhibitor. This document outlines their mechanisms of action, presents available quantitative data for comparison, and provides detailed experimental protocols for key assays relevant to their evaluation.
Introduction
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making it a key therapeutic target. Both this compound and bortezomib modulate the NF-κB pathway through the inhibition of the proteasome, a cellular machinery responsible for protein degradation. However, their selectivity and downstream effects on NF-κB signaling differ significantly.
Bortezomib , the first-in-class proteasome inhibitor, targets the 26S proteasome, affecting both the constitutive proteasome present in all cells and the immunoproteasome found predominantly in hematopoietic cells. Its primary mechanism for NF-κB inhibition is the prevention of the degradation of IκBα, an inhibitor protein that sequesters NF-κB in the cytoplasm. However, its effects on NF-κB can be complex and, in some cellular contexts, it has been observed to paradoxically activate the NF-κB pathway.[1]
This compound is a more recently developed, highly selective, non-covalent inhibitor of the chymotryptic subunit β5i of the immunoproteasome.[2] This specificity suggests a more targeted approach to modulating NF-κB in immune-related contexts, potentially with a different efficacy and safety profile compared to the broader activity of bortezomib. This compound has been shown to downregulate the protein levels of the NF-κB subunits p50 and p65.
Mechanism of Action and Signaling Pathways
The canonical NF-κB signaling pathway is initiated by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate gene transcription.
References
DPLG3: Unprecedented Selectivity for Immunoproteasome Subunit β5i Over Constitutive β5c
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DPLG3's inhibitory activity, highlighting its exceptional selectivity for the immunoproteasome subunit β5i over the constitutive subunit β5c. Detailed experimental data and protocols are presented to support these findings.
This compound is a potent and highly selective, non-covalent inhibitor of the chymotrypsin-like activity of the immunoproteasome (i-20S) subunit β5i.[1][2] This remarkable selectivity provides a powerful tool for dissecting the specific roles of the immunoproteasome in various physiological and pathological processes, particularly in immune-related disorders, without the confounding off-target effects associated with less selective proteasome inhibitors.
Comparative Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound against the immunoproteasome subunit β5i and the constitutive proteasome subunit β5c have been quantified through rigorous biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate this compound's profound preference for β5i.
| Target Subunit | Inhibitor | IC50 (nM) | Selectivity (β5c/β5i) | Reference |
| β5i (Immunoproteasome) | This compound | 4.5 | >99,000-fold (with 24h preincubation) | [2][3] |
| β5c (Constitutive Proteasome) | This compound | >33,300 | [3][4] |
Table 1: Comparative IC50 values of this compound for β5i and β5c. The data illustrates the significant selectivity of this compound for the immunoproteasome subunit.
Notably, the selectivity of this compound for β5i over β5c increases with preincubation time, suggesting a potential conformational change induced by the binding of the inhibitor.[2][3] Studies have shown selectivity of 7,200-fold without preincubation, which increases to 99,000-fold after 24 hours of preincubation.[2][3] Furthermore, this compound shows minimal inhibition of other proteasome subunits, including β1i, β1c, β2i, or β2c, at concentrations up to 33.3 μM.[2][3]
Experimental Protocols
The following protocols outline the methodologies used to validate the selectivity of this compound.
Protocol 1: Determination of IC50 for β5i and β5c using a Fluorogenic Peptide Substrate
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the chymotrypsin-like activities of the immunoproteasome (β5i) and the constitutive proteasome (β5c).
Materials:
-
Purified human immunoproteasome (i-20S) and constitutive proteasome (c-20S)
-
This compound (stock solution in DMSO)
-
Fluorogenic peptide substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.035% SDS
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Proteasome Preparation: Dilute the purified i-20S and c-20S proteasomes in Assay Buffer to the desired working concentration.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer to achieve the final desired concentrations.
-
Reaction Setup:
-
Add 50 µL of the diluted proteasome solution to each well of a 96-well plate.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 0, 1, or 24 hours) to assess time-dependent inhibition.
-
-
Substrate Addition: Add 48 µL of the Suc-LLVY-AMC substrate solution (final concentration of 15 µM) to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 37°C using a microplate reader. Record measurements every 5 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Proteasome Activity Assay
This protocol assesses the inhibitory activity of this compound on proteasome function within intact cells.
Materials:
-
Karpas-1106P cells (predominantly express immunoproteasome)
-
HepG2 or HeLa cells (predominantly express constitutive proteasome)
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Proteasome-Glo™ Cell-Based Assay Kit (or similar)
-
384-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed Karpas-1106P cells (e.g., 22,000 cells/well) or HepG2/HeLa cells (e.g., 3,000 cells/well) in a 384-well plate and incubate overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2 hours) at 37°C.[5]
-
Assay Reagent Preparation and Addition: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Luminescence Measurement: Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and signal generation. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence signal of this compound-treated wells to the vehicle control wells.
-
Plot the percentage of proteasome activity against the logarithm of the this compound concentration.
-
Determine the cellular IC50 value.
-
Visualizing the Experimental Workflow and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for IC50 determination and the signaling pathway affected by this compound.
References
- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. 26S Proteasome Activity Assay [bio-protocol.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Structure-activity relationships of noncovalent immunoproteasome β5i-selective dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DPLG3 and Other Immunosuppressants: A Guide for Researchers
In the landscape of immunosuppressive therapy, the quest for potent and selective agents with favorable safety profiles is ongoing. This guide provides a comparative analysis of DPLG3, a novel selective immunoproteasome inhibitor, against established immunosuppressants, namely the calcineurin inhibitor tacrolimus and the antiproliferative agent mycophenolate mofetil (MMF). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Different Targets
The immunosuppressive effects of this compound, tacrolimus, and MMF stem from their distinct molecular targets within the immune activation cascade.
-
This compound: This agent selectively inhibits the chymotryptic-like activity of the β5i subunit of the immunoproteasome, an intracellular protease primarily expressed in immune cells.[1] This inhibition leads to the downregulation of the NF-κB signaling pathway, a critical regulator of pro-inflammatory gene expression.[2] Consequently, T-cell activation and proliferation are suppressed.
-
Tacrolimus: As a calcineurin inhibitor, tacrolimus binds to the immunophilin FKBP12. This complex then inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[3]
-
Mycophenolate Mofetil (MMF): MMF is a prodrug that is rapidly hydrolyzed to its active form, mycophenolic acid (MPA). MPA is a potent, reversible, and non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanine nucleotide synthesis.[4] As lymphocytes are highly dependent on this pathway for their proliferation, MPA selectively inhibits the proliferation of T and B lymphocytes.[5][6]
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of these immunosuppressants is typically assessed by their ability to inhibit T-cell proliferation and cytokine production.
| Parameter | This compound | Tacrolimus | Mycophenolate Mofetil (MPA) |
| Target | Immunoproteasome (β5i subunit) | Calcineurin | Inosine Monophosphate Dehydrogenase (IMPDH) |
| IC50 (T-Cell Proliferation) | Concentration-dependent inhibition observed; specific IC50 values vary by study. | Median IC50: 0.63 ng/mL (range: 0.0075 - 1042 ng/mL)[7] | Strongly inhibits T-cell proliferation at clinically relevant concentrations.[5] |
| Effect on IL-2 Production | Decreased production.[1] | Significant, dose-dependent inhibition.[3] | Mildly suppressed at clinically relevant concentrations.[5] |
| Effect on IFN-γ Production | Decreased production. | Significant inhibition. | Mildly suppressed at clinically relevant concentrations.[5] |
| Effect on TNF-α Production | Decreased production. | Significantly inhibited.[8][9] | Significantly inhibited mRNA expression in a mouse model of colitis.[10] |
In Vivo Efficacy: Preclinical Models of Allograft Rejection
The mouse heterotopic cardiac allotransplantation model is a widely used preclinical model to evaluate the efficacy of immunosuppressants in preventing organ rejection.
| Immunosuppressant | Dosing Regimen (Mouse Model) | Median Graft Survival (Days) | Control Group Survival (Days) |
| This compound | 25 mg/kg/day (i.p.) for 14 days | >14 (in combination with CTLA4-Ig, survival was prolonged long-term)[1] | ~7-8 |
| Tacrolimus | 1 mg/kg/day | 14[11] | ~7-8[11] |
| 3 mg/kg/day | 30[11] | ~7-8[11] | |
| 5 mg/kg/day | >30[11] | ~7-8[11] | |
| Mycophenolate Mofetil | Not specified in directly comparable mouse cardiac allograft studies | Prolonged allograft survival over controls in a rat cardiac allograft model.[12] In a swine model, MMF treatment led to graft survival beyond 120 days in 2 out of 3 animals, compared to 46-61 days with cyclosporine.[13] | ~7-8 (in mouse models)[14] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathways of this compound, Tacrolimus, and MMF.
Caption: Workflow for a one-way Mixed Lymphocyte Reaction.
Caption: Workflow for mouse heterotopic cardiac allotransplantation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
One-Way Mixed Lymphocyte Reaction (MLR)
This in vitro assay is a cornerstone for assessing the alloreactive T-cell response and the efficacy of immunosuppressive agents.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically distinct donors (A and B) using Ficoll-Paque density gradient centrifugation.[15]
-
Stimulator Cell Preparation: PBMCs from donor B (stimulator cells) are rendered non-proliferative by irradiation or treatment with mitomycin-C.[15][16]
-
Co-culture: Responder cells (PBMCs from donor A) are co-cultured with the prepared stimulator cells at a specific ratio (e.g., 1:1).[17]
-
Drug Treatment: The immunosuppressive agent of interest (e.g., this compound, tacrolimus, MMF) is added to the co-culture at various concentrations.
-
Proliferation Assessment: After a defined incubation period (typically 3-7 days), T-cell proliferation is measured.[17] Common methods include the incorporation of ³H-thymidine or the dilution of a fluorescent dye like carboxyfluorescein succinimidyl ester (CFSE) analyzed by flow cytometry.[1][16]
-
Cytokine Analysis: Supernatants from the co-cultures can be collected to quantify the levels of secreted cytokines using techniques such as ELISA or cytometric bead array (CBA).[18]
Cytokine Profiling by Flow Cytometry (Cytometric Bead Array - CBA)
This method allows for the simultaneous quantification of multiple cytokines from a small sample volume.
-
Sample Preparation: Cell culture supernatants or serum samples are collected.
-
Bead-based Immunoassay: A mixture of beads, each coated with a capture antibody specific for a different cytokine, is incubated with the sample.
-
Detection: A fluorescently labeled detection antibody cocktail, also specific for the cytokines of interest, is added, creating a "sandwich" immunoassay on each bead.
-
Flow Cytometry Analysis: The beads are analyzed on a flow cytometer. The instrument distinguishes the different bead populations based on their intrinsic fluorescence and quantifies the amount of each cytokine based on the fluorescence intensity of the detection antibody.
-
Quantification: A standard curve is generated using known concentrations of recombinant cytokines to determine the concentration of each cytokine in the unknown samples.
Mouse Heterotopic Cardiac Allotransplantation
This in vivo model is the gold standard for evaluating the efficacy of immunosuppressants in preventing solid organ rejection.
-
Donor Heart Harvest: A donor mouse (e.g., BALB/c strain) is anesthetized, and the heart is perfused with cold, heparinized saline. The aorta and pulmonary artery are transected, and the heart is excised.[19]
-
Recipient Preparation: A recipient mouse of a different strain (e.g., C57BL/6) is anesthetized, and the abdominal aorta and inferior vena cava (IVC) are exposed.[20]
-
Anastomosis: The donor aorta is anastomosed end-to-side to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed end-to-side to the recipient's IVC using microsurgical techniques.[20][21]
-
Post-operative Treatment: The recipient mouse is administered the immunosuppressive drug daily via a specified route (e.g., intraperitoneal injection).
-
Graft Survival Monitoring: The viability of the transplanted heart is monitored daily by palpation of the abdomen for a heartbeat. Rejection is defined as the cessation of a palpable heartbeat.[12]
-
Endpoint Analysis: Upon rejection or at the end of the study, the graft can be harvested for histological analysis to assess the degree of cellular infiltration and tissue damage. Splenocytes can also be isolated to assess T-cell responses.
Conclusion
This compound presents a novel mechanism of immunosuppression by selectively targeting the immunoproteasome, distinguishing it from the established pathways of calcineurin and IMPDH inhibition targeted by tacrolimus and MMF, respectively. Preclinical data suggests that this compound is a potent inhibitor of T-cell responses and is effective in prolonging allograft survival in a mouse model. Further comparative studies are warranted to fully elucidate the relative efficacy and safety profile of this compound in relation to current standard-of-care immunosuppressants. The experimental protocols detailed herein provide a robust framework for such future investigations.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mycophenolate Mofetil Modulates Differentiation of Th1/Th2 and the Secretion of Cytokines in an Active Crohn’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune Monitoring of Mycophenolate Mofetil Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycophenolate mofetil: selective T cell inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tacrolimus inhibits cytokine production and chemical mediator release following antigen stimulation of passively sensitized human lung tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tacrolimus suppresses tumour necrosis factor-α and protects against splanchnic artery occlusion shock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycophenolate Mofetil Modulates Differentiation of Th1/Th2 and the Secretion of Cytokines in an Active Crohn's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of single-agent immunosuppressive regimens in a murine model of vascularized composite allotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of nutritional immunomodulation on cardiac allograft survival in rats receiving mycophenolate mofetil, cyclosporine A, and donor-specific transfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of mycophenolate mofetil on cardiac allograft survival and cardiac allograft vasculopathy in miniature swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway [frontiersin.org]
- 15. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 16. marinbio.com [marinbio.com]
- 17. sartorius.com [sartorius.com]
- 18. marinbio.com [marinbio.com]
- 19. A Modified Method for Heterotopic Mouse Heart Transplantion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heterotopic Heart Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Murine Heterotopic Heart Transplant Technique - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: DPLG3 Versus Other Peptide-Based Immunoproteasome Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic development for autoimmune diseases and certain cancers, the immunoproteasome has emerged as a compelling target. Its selective inhibition offers the potential for potent immunomodulation with a favorable safety profile compared to broader proteasome inhibitors. Among the growing arsenal of molecules designed to target this complex, the peptide-based inhibitor DPLG3 has garnered significant attention for its high selectivity and efficacy in preclinical models. This guide provides a comprehensive head-to-head comparison of this compound with other notable peptide-based immunoproteasome inhibitors, supported by experimental data to inform research and development efforts.
Performance Metrics: A Quantitative Comparison
The inhibitory potency and selectivity of peptide-based immunoproteasome inhibitors are critical determinants of their therapeutic potential. The following tables summarize the available quantitative data for this compound and key comparators, primarily ONX-0914 (also known as PR-957), a widely studied peptide epoxyketone inhibitor. It is important to note that much of the following is based on cross-study comparisons, and direct head-to-head trials are limited.
Table 1: In Vitro Inhibitory Activity of this compound and Comparator Peptides
| Inhibitor | Target Subunit | IC50 (nM) | Selectivity vs. β5c | Species | Reference |
| This compound | β5i | 4.5 | >7,200-fold | Human | [1] |
| mouse i-20S | 9.4 | Not Reported | Mouse | [1] | |
| ONX-0914 (PR-957) | β5i | ~10-20 | ~15-40-fold | Human/Mouse | [2][3] |
| Bortezomib | β5c and β5i | ~5 | Non-selective | Human | [3] |
Table 2: Comparative Efficacy in a Preclinical Model of Colitis
| Treatment Group | Body Weight Loss (%) | Colon Length (cm) | Disease Activity Index (DAI) | Reference |
| Vehicle | ~20 | ~6.0 | ~10 | [2] |
| This compound (5 mg/kg) | Significantly reduced vs. Vehicle & ONX-0914 | Significantly longer vs. Vehicle & ONX-0914 | Significantly lower vs. Vehicle & ONX-0914 | [2] |
| ONX-0914 (10 mg/kg) | Significantly reduced vs. Vehicle | Significantly longer vs. Vehicle | Significantly lower vs. Vehicle | [2] |
Table 3: Efficacy in a Preclinical Model of Cardiac Allograft Rejection
| Treatment Group | Median Graft Survival (days) | Reference |
| Vehicle | 7 | [3][4] |
| This compound (25 mg/kg/day) | 13 | [1] |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
This compound and other immunoproteasome inhibitors exert their immunomodulatory effects in large part by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway. The immunoproteasome is responsible for the degradation of IκBα, the inhibitor of NF-κB. By inhibiting the chymotrypsin-like activity of the β5i subunit, these peptide-based inhibitors prevent IκBα degradation, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory cytokines.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays and models used to evaluate the performance of this compound and other peptide-based immunoproteasome inhibitors.
Immunoproteasome Activity Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of the immunoproteasome by 50%.
Materials:
-
Purified human or mouse 20S immunoproteasome
-
Fluorogenic substrate specific for the β5i subunit (e.g., Ac-W-L-L-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)
-
Test inhibitors (this compound, ONX-0914, etc.) at various concentrations
-
96-well black plates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add a fixed concentration of the purified immunoproteasome to each well of the 96-well plate.
-
Add the different concentrations of the inhibitors to the respective wells.
-
Incubate the plate at 37°C for a specified pre-incubation time (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) over time using a fluorometer.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
Objective: To evaluate the in vivo efficacy of immunoproteasome inhibitors in a model of inflammatory bowel disease.
Animals:
-
C57BL/6 mice (6-8 weeks old)
Induction of Colitis:
-
Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
Treatment Protocol:
-
Divide mice into treatment groups (e.g., vehicle, this compound, ONX-0914).
-
Administer the inhibitors via intraperitoneal (i.p.) injection at the specified doses and frequency (e.g., daily) starting from the first day of DSS administration.
-
Continue treatment for the duration of the experiment.
Efficacy Evaluation:
-
At the end of the study (e.g., day 8-10), euthanize the mice.
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.
-
Isolate cells from the spleen and mesenteric lymph nodes for flow cytometric analysis of immune cell populations.
-
Measure cytokine levels in colon tissue homogenates or serum using ELISA or multiplex assays.
Murine Model of Heterotopic Cardiac Allograft Rejection
Objective: To assess the ability of immunoproteasome inhibitors to prolong the survival of a transplanted heart.
Animals:
-
Donor mice (e.g., BALB/c)
-
Recipient mice (e.g., C57BL/6)
Surgical Procedure:
-
Perform a heterotopic heart transplantation, where the donor heart is transplanted into the abdomen of the recipient mouse, with anastomosis of the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.
Treatment Protocol:
-
Begin administration of the immunoproteasome inhibitor (e.g., this compound) or vehicle on the day of transplantation.
-
Continue treatment for a specified period (e.g., 14 days).
Efficacy Evaluation:
-
Monitor graft survival daily by palpation of the abdomen for a heartbeat.
-
Define rejection as the cessation of a palpable heartbeat.
-
At the time of rejection or the end of the study, harvest the transplanted heart and spleen for histological and immunological analysis.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of a novel peptide-based immunoproteasome inhibitor.
Conclusion
The available data suggests that this compound is a highly potent and selective peptide-based inhibitor of the immunoproteasome's β5i subunit. In a direct comparison within a preclinical colitis model, this compound demonstrated superior efficacy to ONX-0914.[2] Its high selectivity for the immunoproteasome over the constitutive proteasome is a key advantage, potentially leading to a wider therapeutic window and reduced off-target effects compared to less selective inhibitors like bortezomib.[3] The efficacy of this compound in a cardiac allograft rejection model further underscores its potential as a novel immunomodulatory agent.[1]
While direct head-to-head studies with a broader range of peptide-based inhibitors are needed for a more definitive comparative assessment, the current body of evidence positions this compound as a promising candidate for further development. The detailed experimental protocols provided in this guide should facilitate the independent evaluation and comparison of this compound and other emerging peptide-based immunoproteasome inhibitors, ultimately accelerating the development of new therapies for immune-mediated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
A Comparative Analysis of DPLG3's Therapeutic Potential in Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of DPLG3, a selective immunoproteasome inhibitor, with other alternatives in various preclinical models of autoimmune diseases. The data presented is compiled from published experimental studies to offer an objective overview for research and development professionals.
Introduction to this compound
This compound is a novel, highly selective, and noncovalent inhibitor of the chymotryptic-like β5i subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is a key player in the inflammatory response, making it an attractive therapeutic target for autoimmune disorders. By selectively targeting the β5i subunit, this compound aims to modulate the immune response with potentially greater precision and fewer off-target effects than broader proteasome inhibitors.
The primary mechanism of action of this compound involves the suppression of the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines, a decrease in the infiltration of effector T cells and macrophages into inflamed tissues, and an increase in the population of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.
Comparative Efficacy of this compound and Alternatives
This section compares the performance of this compound with the less selective immunoproteasome inhibitor, ONX-0914, and standard-of-care treatments across different preclinical models of autoimmune diseases.
Inflammatory Bowel Disease (IBD) - Experimental Colitis Model
Experimental Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. This model mimics the pathology of human ulcerative colitis.
Comparison:
| Parameter | Vehicle Control | This compound (5 mg/kg) | ONX-0914 (10 mg/kg) | Standard of Care (e.g., Anti-TNF-α) |
| Disease Activity Index (DAI) | High | Significantly Reduced | Reduced | Significantly Reduced |
| Body Weight Loss | Severe | Significantly Attenuated | Attenuated | Significantly Attenuated |
| Colon Length | Significantly Shortened | Significantly Preserved | Preserved | Significantly Preserved |
| Histological Score | Severe Inflammation | Significantly Reduced | Reduced | Significantly Reduced |
| IL-6 Levels (colon) | High | Significantly Reduced | Reduced | Significantly Reduced |
| TNF-α Levels (colon) | High | Significantly Reduced | Reduced | Significantly Reduced |
| Regulatory T cells (Tregs) in Colon | Low | Significantly Increased | Increased | Variable |
Data Summary: In the DSS-induced colitis model, this compound demonstrated significant therapeutic efficacy, outperforming the less selective immunoproteasome inhibitor ONX-0914 in reducing disease severity.[1] this compound's effects were comparable to standard-of-care treatments in mitigating clinical and pathological features of colitis.
Rheumatoid Arthritis (RA) - Collagen-Induced Arthritis (CIA) Model
Experimental Model: Collagen-Induced Arthritis (CIA) in Mice. This is a widely used model that mirrors the autoimmune and inflammatory aspects of human rheumatoid arthritis.
Comparison (this compound data not available, comparison based on ONX-0914):
| Parameter | Vehicle Control | ONX-0914 (10 mg/kg) | Standard of Care (e.g., Methotrexate) |
| Arthritis Score | High | Significantly Reduced | Significantly Reduced |
| Paw Swelling | Severe | Significantly Reduced | Significantly Reduced |
| Joint Destruction (Histology) | Severe | Significantly Reduced | Significantly Reduced |
| IL-17 Levels (serum) | High | Significantly Reduced | Significantly Reduced |
| Anti-Collagen Antibody Titer | High | Reduced | Reduced |
Data Summary: While specific data for this compound in RA models is not yet available, studies with ONX-0914 have shown that immunoproteasome inhibition can significantly ameliorate disease in the CIA model.[2][3] The therapeutic effects are comparable to those of methotrexate, a standard-of-care treatment for RA.
Multiple Sclerosis (MS) - Experimental Autoimmune Encephalomyelitis (EAE) Model
Experimental Model: Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune Encephalomyelitis (EAE) in Mice. This is the most commonly used animal model for MS, characterized by demyelination and paralysis.
Comparison (this compound data not available, comparison based on ONX-0914):
| Parameter | Vehicle Control | ONX-0914 (10 mg/kg) | Standard of Care (e.g., Glatiramer Acetate) |
| Clinical Score (Paralysis) | Severe | Significantly Reduced | Significantly Reduced |
| CNS Infiltration of T cells | High | Significantly Reduced | Significantly Reduced |
| Demyelination | Extensive | Significantly Reduced | Significantly Reduced |
| IFN-γ producing T cells in CNS | High | Significantly Reduced | Significantly Reduced |
| IL-17 producing T cells in CNS | High | Significantly Reduced | Significantly Reduced |
Data Summary: In the EAE model of multiple sclerosis, ONX-0914 has demonstrated the ability to attenuate disease progression by reducing CNS inflammation and demyelination.[2][4] These findings suggest that selective immunoproteasome inhibition could be a viable therapeutic strategy for MS.
Systemic Lupus Erythematosus (SLE) - NZB/W F1 Mouse Model
Experimental Model: New Zealand Black/White (NZB/W) F1 Hybrid Mice. These mice spontaneously develop a lupus-like disease with autoantibody production and glomerulonephritis.
Comparison (this compound data not available, comparison based on ONX-0914):
| Parameter | Vehicle Control | ONX-0914 (20 mg/kg) | Standard of Care (e.g., Cyclophosphamide) |
| Proteinuria | High | Significantly Reduced | Significantly Reduced |
| Anti-dsDNA Antibody Titer | High | Significantly Reduced | Significantly Reduced |
| Glomerulonephritis (Histology) | Severe | Significantly Reduced | Significantly Reduced |
| Splenic Plasma Cell Numbers | High | Significantly Reduced (~80%) | Significantly Reduced |
| Survival Rate | Low | Significantly Increased | Significantly Increased |
Data Summary: ONX-0914 treatment in the NZB/W F1 lupus model effectively prevented disease progression and abrogated established nephritis.[5] The reduction in autoantibody-producing plasma cells highlights the potential of immunoproteasome inhibitors in targeting a key pathological feature of SLE.
Experimental Protocols
Detailed methodologies for the key preclinical models are provided below.
DSS-Induced Colitis
Objective: To induce acute colitis in mice that mimics human ulcerative colitis.
Protocol:
-
Animals: 8-10 week old C57BL/6 mice.
-
Induction: Administer 2.5-3.5% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.[6][7]
-
Treatment: Administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle control daily from day 0 to day 7.
-
Monitoring: Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: On day 8, sacrifice mice and collect colon tissue for measurement of length, histological analysis (H&E staining), and cytokine quantification (ELISA or qPCR).
Collagen-Induced Arthritis (CIA)
Objective: To induce an autoimmune arthritis in mice that resembles human rheumatoid arthritis.
Protocol:
-
Animals: 8-10 week old DBA/1 mice.
-
Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail on day 0.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[8][9][10][11]
-
Treatment: Begin administration of the test compound (e.g., ONX-0914, 10 mg/kg, subcutaneously) from day 21 until the end of the experiment.
-
Monitoring: Visually score the severity of arthritis in each paw several times a week. Measure paw thickness using a caliper.
-
Endpoint Analysis: At the end of the study (around day 42-56), collect paws for histological assessment of joint inflammation and destruction, and collect serum for antibody and cytokine analysis.
Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To induce a T-cell mediated autoimmune disease of the central nervous system that models multiple sclerosis.
Protocol:
-
Animals: 8-12 week old female C57BL/6 mice.
-
Immunization: Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA). Inject 100-200 µL of the emulsion subcutaneously at two sites on the flank on day 0.
-
Pertussis Toxin: Administer pertussis toxin (e.g., 200 ng) intraperitoneally on day 0 and day 2.[12][13][14]
-
Treatment: Administer the test compound (e.g., ONX-0914, 10 mg/kg, subcutaneously) daily starting from the day of immunization or at the onset of clinical signs.
-
Monitoring: Score the clinical signs of paralysis daily using a standardized scale (0-5).
-
Endpoint Analysis: At the peak of the disease or at the end of the study, harvest the brain and spinal cord for histological analysis of immune cell infiltration and demyelination, and for isolation of CNS-infiltrating lymphocytes for flow cytometry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of action of this compound in suppressing inflammation.
Caption: General workflow for preclinical evaluation of this compound.
Conclusion
The available preclinical data suggests that this compound is a promising therapeutic candidate for inflammatory bowel disease, demonstrating superior or comparable efficacy to other immunoproteasome inhibitors and standard-of-care treatments in a mouse model of colitis. While direct experimental evidence in other autoimmune diseases is currently lacking for this compound, the positive results seen with the less selective inhibitor ONX-0914 in models of rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus provide a strong rationale for investigating the therapeutic potential of this compound in a broader range of autoimmune conditions. Further research is warranted to fully elucidate the efficacy and safety profile of this compound and to translate these preclinical findings into clinical applications.
References
- 1. Immunoproteasome inhibitor this compound attenuates experimental colitis by restraining NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitors: Potential in Rheumatoid Arthritis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Proteasome Inhibitors Have a Beneficial Effect in Murine Lupus via the dual inhibition of Type I Interferon and autoantibody secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 11. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 13. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 14. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of DPLG3 and its Analogs in Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of DPLG3, a selective immunoproteasome inhibitor, and its known analogs. The information is based on available preclinical data and aims to assist researchers in evaluating its therapeutic potential.
Executive Summary
This compound is a potent and highly selective non-covalent inhibitor of the chymotryptic subunit of the immunoproteasome, β5i (also known as LMP7). It has demonstrated significant immunomodulatory effects in preclinical models, particularly in the context of allograft rejection. While in vitro data is available for its active analog, PKS2086, and an inactive congener, PKS2032, in vivo comparative studies are limited. This guide summarizes the current state of knowledge on the in vivo efficacy of this compound and provides a framework for comparison with its analogs based on available data.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and its Analogs
| Compound | Target | IC50 (nM) | Notes |
| This compound | Human β5i | 4.5[1] | Active |
| Mouse i-20S | 9.4[2] | ||
| PKS2086 | Human β5i | 4.4[1] | Active Analog |
| PKS2032 | All subunits | Inactive[1] | Inactive Congener |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Cardiac Allotransplantation
| Treatment Group | Median Survival Time (days) | Animal Model | Dosage |
| Vehicle | 7 | BALB/c to C57BL/6 heart transplant | N/A |
| This compound | 13 | BALB/c to C57BL/6 heart transplant | 25 mg/kg, i.p. daily for 14 days |
| CTLA4-Ig (single dose) | 38.5 | BALB/c to C57BL/6 heart transplant | N/A |
| This compound + CTLA4-Ig (single dose) | 84 (protected for >100 days on average with a 14-day this compound program)[2] | BALB/c to C57BL/6 heart transplant | 25 mg/kg, i.p. daily for 7 or 14 days |
Note: In vivo efficacy data for PKS2086 is not currently available in the public domain.
Experimental Protocols
Heterotopic Cardiac Allotransplantation in Mice
A key in vivo model used to evaluate the efficacy of this compound is the heterotopic cardiac allotransplantation model in mice.
Objective: To assess the ability of this compound to prolong the survival of a transplanted heart from a donor mouse of a different strain.
Animal Models:
-
Donor: BALB/c mice
-
Recipient: C57BL/6 mice
Surgical Procedure:
-
The donor mouse is anesthetized, and the heart is surgically removed.
-
The recipient mouse is anesthetized, and the donor heart is transplanted into the recipient's abdomen.
-
The aorta of the donor heart is connected to the recipient's abdominal aorta, and the pulmonary artery of the donor heart is connected to the recipient's inferior vena cava.
Treatment Regimen:
-
This compound is administered via intraperitoneal (i.p.) injection at a dose of 25 mg/kg daily.
-
Treatment is initiated on the day of transplantation and continued for a specified period (e.g., 7 or 14 days).
-
In combination therapy studies, a single dose of CTLA4-Ig is administered.
Efficacy Endpoint:
-
The primary endpoint is the survival of the transplanted heart, which is monitored daily by palpation of the abdomen to check for a heartbeat.
-
Rejection is defined as the cessation of a palpable heartbeat.
Mandatory Visualization
This compound Signaling Pathway in T-Cell Regulation
References
Synergistic Immunomodulation: A Comparative Analysis of DPLG3 in Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selective immunoproteasome inhibitor DPLG3 and its synergistic effects with other immunomodulatory drugs, supported by experimental data. The focus is on the combination of this compound with CTLA4-Ig in the context of allograft survival.
Abstract
This compound is a highly selective, non-covalent inhibitor of the chymotryptic-like β5i subunit of the immunoproteasome, a key component of the protein degradation machinery in immune cells.[1] By inhibiting the immunoproteasome, this compound downregulates the NF-κB signaling pathway, suppresses T-cell proliferation, and promotes T-cell exhaustion, making it a promising candidate for the treatment of immune-mediated diseases.[1][2] Preclinical studies have demonstrated that this compound exhibits significant synergistic effects when combined with the costimulation blocker CTLA4-Ig, leading to prolonged allograft survival. This guide will delve into the experimental data supporting this synergy, detail the methodologies employed, and visualize the underlying biological pathways and experimental workflows.
Comparative Performance of this compound Combination Therapy
The synergistic effect of this compound with CTLA4-Ig was notably demonstrated in a preclinical mouse model of cardiac allograft transplantation. The combination therapy resulted in a significant extension of graft survival compared to monotherapy with either agent.
Table 1: In Vivo Efficacy of this compound and CTLA4-Ig in a Murine Cardiac Allograft Model
| Treatment Group | Dosing Regimen | Mean Graft Survival (Days) |
| Vehicle | Daily intraperitoneal (i.p.) injection | 7 |
| This compound | 25 mg/kg, daily i.p. for 10 days | 13 |
| CTLA4-Ig | Single dose | 38.5 |
| This compound + CTLA4-Ig | This compound (25 mg/kg, daily i.p. for 7 days) + single dose of CTLA4-Ig | 84 |
| This compound + CTLA4-Ig | This compound (25 mg/kg, daily i.p. for 14 days) + single dose of CTLA4-Ig | >100 |
Data sourced from a study published in the Proceedings of the National Academy of Sciences.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its immunomodulatory effects by selectively targeting the β5i subunit of the immunoproteasome. This inhibition disrupts the degradation of ubiquitinated proteins, which in turn interferes with downstream signaling pathways crucial for T-cell activation and function. One of the key pathways affected is the NF-κB pathway.
CTLA4-Ig, a fusion protein, functions by blocking the CD28 costimulatory signal required for T-cell activation. It achieves this by binding to CD80 and CD86 on antigen-presenting cells (APCs), thereby preventing their interaction with CD28 on T-cells. The synergistic effect of this compound and CTLA4-Ig likely stems from their complementary mechanisms of action: this compound dampens the T-cell response intracellularly, while CTLA4-Ig blocks a critical extracellular activation signal.
This compound Signaling Pathway
Caption: this compound inhibits the immunoproteasome, preventing IκBα degradation and subsequent NF-κB activation.
CTLA4-Ig and this compound Synergistic Mechanism
Caption: this compound and CTLA4-Ig synergistically suppress T-cell activation via distinct mechanisms.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the synergistic effects of this compound and CTLA4-Ig.
Murine Heterotopic Cardiac Allograft Model
-
Animal Models: Male BALB/c (donor) and C57BL/6 (recipient) mice, aged 8-12 weeks, were used. This combination represents a major histocompatibility complex (MHC) mismatch.
-
Surgical Procedure: A vascularized cardiac allograft from a donor mouse was transplanted into the abdomen of a recipient mouse. The donor aorta and pulmonary artery were anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively.
-
Graft Survival Assessment: Graft function was monitored daily by palpation of the abdomen for a palpable heartbeat. Rejection was defined as the complete cessation of a palpable heartbeat, which was confirmed by laparotomy.
-
Treatment Administration: this compound (25 mg/kg) was administered daily via intraperitoneal (i.p.) injection for the specified duration (7, 10, or 14 days), starting on the day of transplantation. CTLA4-Ig was administered as a single i.p. dose on day 2 post-transplantation.
In Vitro T-Cell Proliferation Assay
-
Cell Isolation: CD4+ and CD8+ T-cells were isolated from the spleens of C57BL/6 mice.
-
Cell Culture and Stimulation: T-cells were cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate proliferation.
-
This compound Treatment: this compound was added to the cell cultures at varying concentrations.
-
Proliferation Measurement: T-cell proliferation was quantified by measuring the incorporation of 3H-thymidine.
Experimental Workflow
Caption: Workflow for the in vivo evaluation of this compound and CTLA4-Ig synergy in a cardiac allograft model.
Conclusion
The preclinical data strongly support the synergistic immunomodulatory effects of this compound when combined with CTLA4-Ig. This combination therapy significantly prolongs cardiac allograft survival in a stringent murine model by targeting two distinct but complementary pathways involved in T-cell activation. The selective inhibition of the immunoproteasome by this compound represents a promising strategy that, when used in conjunction with established immunomodulators like CTLA4-Ig, could lead to more effective and potentially safer immunosuppressive regimens for transplant recipients. Further investigation into the long-term efficacy and safety of this combination is warranted.
References
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Reagents: A Procedural Guide
The responsible disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of a hypothetical laboratory reagent, designated "DPLG3," and serves as a template for handling similar chemical waste. Adherence to these steps is essential for minimizing environmental impact and protecting laboratory personnel.
I. Pre-Disposal Assessment and Hazard Identification
Before initiating any disposal procedure, a thorough assessment of the chemical's properties and associated hazards is paramount. This information is typically found in the manufacturer's Safety Data Sheet (SDS). For "this compound," the following hazards have been identified:
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
May cause an allergic skin reaction.[1]
In the absence of a specific SDS for a novel compound, a risk assessment based on its chemical class and available toxicological data should be performed.
Table 1: Hazard and Exposure Data for "this compound" (Hypothetical)
| Parameter | Value/Classification | Source |
| Physical State | Fluid | [1] |
| pH | 8 | [1] |
| Solubility in Water | Soluble | [1] |
| GHS Hazard Classifications | Respiratory Sensitizer 1, Skin Sensitizer 1 | [1] |
| Hazard Statements | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H317: May cause an allergic skin reaction. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves. | [1] |
II. Personal Protective Equipment (PPE) and Safety Measures
Prior to handling "this compound" for disposal, appropriate Personal Protective Equipment (PPE) must be worn. This includes, but is not limited to:
-
A laboratory coat or other protective garment.
-
Nitrile gloves.
-
Safety glasses or goggles.
All handling of "this compound" waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[1]
III. Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the safe disposal of "this compound" waste. This procedure should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
-
Waste Segregation:
-
Do not mix "this compound" waste with other chemical waste streams unless their compatibility has been verified.[2]
-
Collect liquid waste containing "this compound" in a dedicated, leak-proof container.[2]
-
Solid waste contaminated with "this compound," such as gloves, weighing papers, and disposable labware, should be collected in a separate, clearly labeled, and compatible waste container.[2]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name ("this compound").
-
The label should also include the date the waste was first added to the container and the primary investigator's or laboratory's contact information.[2]
-
-
Waste Storage:
-
Disposal Pathway:
IV. Spill and Emergency Procedures
In the event of a spill of "this compound," the following measures should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Section II.
-
Contain and Absorb: For liquid spills, use an absorbent material such as sand, diatomite, or universal binders to contain and absorb the spill.[1]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If there is any skin or eye contact, or if inhalation occurs, seek immediate medical attention.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of "this compound" waste in a laboratory setting.
Caption: "this compound" Laboratory Waste Disposal Workflow.
References
Essential Safety and Handling Protocols for DPLG3
Disclaimer: A specific Safety Data Sheet (SDS) for DPLG3 (CAS No. 1801379-22-5) was not publicly available through comprehensive searches. The following guidance is based on general best practices for handling potent, novel research chemicals of unknown toxicity and is not a substitute for a substance-specific SDS, which should be obtained directly from the supplier before any handling.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a specific inhibitor of the immunoproteasome β5i subunit. The information is intended to provide procedural, step-by-step guidance to directly answer specific operational questions and build trust by providing value beyond the product itself.
Hazard Identification and Risk Assessment
Given that this compound is a potent, biologically active small molecule intended for research in immune diseases, it should be handled as a compound of unknown toxicity with the potential for high potency. A thorough risk assessment should be conducted before any new procedure involving this compound. One search result for a "PK Solution / Protease Solution" indicated potential hazards of respiratory and skin sensitization.[1] While not confirmed to be this compound, this suggests that similar peptide-based compounds can carry these risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against direct skin contact. The outer glove should be changed immediately if contaminated. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of solutions containing this compound and airborne particles. |
| Body Protection | A disposable, fluid-resistant lab coat with tight cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the solid compound outside of a containment system or when there is a risk of aerosolization. |
Engineering Controls
All procedures involving the handling of solid this compound or the preparation of stock solutions should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure. The work area should be maintained under negative pressure.
Operational Plan: From Receipt to Disposal
A clear and logical workflow is essential for the safe handling of this compound.
Caption: A comprehensive workflow for the safe handling of this compound from receipt to disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills of solid material, gently cover with a damp paper towel to prevent dust formation before cleaning with a suitable decontaminant. For liquid spills, absorb with an inert material. All cleanup materials must be treated as hazardous waste. |
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste. This includes:
-
Unused this compound solid and solutions.
-
Empty containers that held this compound.
-
Contaminated PPE (gloves, lab coats, etc.).
-
Any materials used for cleaning up spills.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
Due to the lack of publicly available, detailed experimental protocols involving the direct handling and preparation of this compound solutions, specific methodologies cannot be provided. Researchers should develop their own standard operating procedures (SOPs) based on the manufacturer's recommendations (if available) and the general safety principles outlined in this document.
Signaling Pathways
This compound is known to be a specific inhibitor of the chymotryptic-like activity of the β5i subunit of the immunoproteasome. This inhibition leads to the downregulation of NF-κB protein levels.
Caption: The inhibitory effect of this compound on the immunoproteasome and subsequent NF-κB signaling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
